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2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Documentation Hub

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  • Product: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile
  • CAS: 849620-21-9

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on highly functionalized, strategically substituted building blocks. 2-[(3-Methoxybenzyl)amino]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on highly functionalized, strategically substituted building blocks. 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (CAS: 849620-21-9) represents a privileged intermediate in this paradigm [1]. Characterized by a highly polarized aromatic system and a versatile ortho-aminobenzonitrile motif, this compound serves as a critical precursor for the synthesis of diverse heterocyclic systems, most notably quinazolines and benzimidazoles.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural causality, synthetic assembly, and downstream utility of this molecule. By understanding the electronic dynamics and reactivity profile of this scaffold, drug development professionals can better leverage it in hit-to-lead optimization and library generation.

Structural and Electronic Profiling

The chemical behavior of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile is dictated by a profound "push-pull" electronic system across the central benzene ring.

Push-Pull Chromophore Dynamics

The molecule features a secondary amine at the 2-position acting as a strong electron donor via resonance (+R effect). Conversely, the cyano group at the 1-position and the nitro group at the 5-position act as powerful electron acceptors (-R, -I effects). This arrangement creates a highly polarized


-system.
  • Causality in Reactivity: The electron-withdrawing nature of the nitro and cyano groups drastically lowers the electron density at the 2-position of the parent ring, making the precursor highly susceptible to nucleophilic attack. Once the amine is installed, the push-pull system stabilizes the molecule but leaves the cyano carbon highly electrophilic, priming it for downstream cyclization reactions.

Pharmacophoric Contributions of the 3-Methoxybenzyl Moiety

In drug discovery, the 3-methoxybenzyl group is not merely a synthetic placeholder; it provides critical pharmacophoric features:

  • Conformational Flexibility: The methylene bridge (

    
    ) allows the aromatic ring to rotate and adopt optimal geometries for 
    
    
    
    stacking within hydrophobic protein pockets.
  • Hydrogen Bonding: The methoxy oxygen serves as a localized hydrogen bond acceptor, often interacting with backbone amides in kinase hinge regions.

  • Metabolic Stability: Compared to primary amines or unhindered alkyl amines, the benzylic substitution provides steric shielding that can modulate metabolic clearance rates.

Synthetic Methodology: Assembly via SNAr

The standard and most efficient route to synthesize 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile is via Nucleophilic Aromatic Substitution (SNAr) [2].

Reaction Rationale and Causality

The protocol utilizes 2-fluoro-5-nitrobenzonitrile rather than the chloro-analogue. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity maximizes the partial positive charge on the ipso carbon, drastically lowering the activation energy for this attack.

Potassium carbonate (


) is employed as a heterogeneous acid scavenger to neutralize the generated 

. This is critical; if

is not scavenged, it will protonate the 3-methoxybenzylamine, rendering it non-nucleophilic and stalling the reaction. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively stabilizes the highly polarized Meisenheimer transition state without hydrogen-bonding to the amine (which would blunt its nucleophilicity).

SynthWorkflow SM1 2-Fluoro-5-nitrobenzonitrile (Electrophile) Base K2CO3 / DMF (Base & Solvent) SM1->Base SM2 3-Methoxybenzylamine (Nucleophile) SM2->Base Intermediate Meisenheimer Complex (Transition State) Base->Intermediate SNAr Attack Product 2-[(3-Methoxybenzyl)amino] -5-nitrobenzonitrile Intermediate->Product Fluoride Elimination Downstream Reduction & Cyclization (Quinazoline Scaffold) Product->Downstream Drug Discovery

Workflow for the SNAr synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through strategic physical chemistry principles.

  • Preparation: Charge a flame-dried round-bottom flask with 2-fluoro-5-nitrobenzonitrile (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the electrophile) under an inert nitrogen atmosphere. Self-validation: The suspension will appear pale yellow.

  • Nucleophile Addition: Add 3-methoxybenzylamine (1.1 equiv) dropwise at room temperature. A slight stoichiometric excess ensures complete consumption of the valuable fluorinated electrophile.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. Self-validation: The highly polar starting material will disappear, replaced by a distinct, intensely yellow/orange product spot due to the extended push-pull chromophore.

  • Precipitation Workup: Upon completion, cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (10x volume of DMF).

    • Causality: DMF and

      
       are highly water-soluble, while the organic product is highly hydrophobic. This induces immediate precipitation, bypassing the need for tedious liquid-liquid extractions and avoiding emulsion formation.
      
  • Isolation: Filter the resulting bright yellow precipitate under a vacuum. Wash the filter cake with cold distilled water (3x) to remove residual DMF, followed by cold heptane to remove trace unreacted amine.

  • Drying: Dry the solid under a high vacuum at 45 °C to constant weight.

Applications in Medicinal Chemistry

The primary utility of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile lies in its capacity to be converted into 4-aminoquinazolines and benzimidazoles [3]. By reducing the nitro group to an amine (using


 and 

, or

), the scaffold can undergo cyclocondensation with formamide or orthoesters.

These resulting quinazoline derivatives are privileged scaffolds in oncology, acting as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and c-Met. The 3-methoxybenzyl group often projects into the deep hydrophobic pocket of the kinase domain, while the quinazoline core forms critical bidentate hydrogen bonds with the kinase hinge region.

KinasePathway Ligand Growth Factor (e.g., EGF, HGF) Receptor Receptor Tyrosine Kinase (EGFR / c-Met) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Kinase Domain Inhibitor Quinazoline Derivative (from 5-nitrobenzonitrile) Inhibitor->ATP Competitive Inhibition Downstream1 PI3K / AKT Pathway ATP->Downstream1 Downstream2 RAS / MAPK Pathway ATP->Downstream2 Response Cell Proliferation & Tumor Growth Downstream1->Response Downstream2->Response

Kinase inhibition pathway targeted by derivatives of the 5-nitrobenzonitrile scaffold.

Analytical Characterization

To ensure the integrity of the synthesized compound before downstream library generation, rigorous analytical validation is required. The tables below summarize the expected physicochemical properties and spectral benchmarks for self-validation.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile
CAS Registry Number 849620-21-9
Molecular Formula

Molecular Weight 283.29 g/mol
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 5 (Nitro, Cyano, Methoxy)
Rotatable Bonds 4
Table 2: Expected Spectral Validation Data
TechniqueKey Signals / AssignmentsRationale

H NMR (DMSO-

)
~8.5 ppm (d, 1H); ~8.2 ppm (dd, 1H)Highly deshielded protons ortho and meta to the strongly withdrawing

group.

H NMR (DMSO-

)
~7.8 ppm (t, 1H, NH); ~4.5 ppm (d, 2H,

)
Confirms the installation of the secondary amine and the benzylic methylene bridge.
IR Spectroscopy ~2220 cm⁻¹ (sharp)Distinct

stretch, confirming the nitrile remains intact during SNAr.
IR Spectroscopy ~1520 cm⁻¹ & ~1340 cm⁻¹Asymmetric and symmetric

stretches of the nitro group.
Mass Spectrometry m/z 284.1

ESI+ confirms the exact mass of the intact product.

References

  • Title: Heterobicyclic pyrazole compounds and methods of use (WO2007103308A2)
  • Title: The Dimerization of 2-Amino-5-nitrobenzonitrile (Contextualizing the cyclization of ortho-aminobenzonitriles into quinazolines) Source: Journal of the American Chemical Society URL: [Link]

Exploratory

Technical Profile: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

An In-Depth Technical Guide on the synthesis, properties, and applications of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile , a critical intermediate in the development of kinase inhibitors. CAS Number: 849620-21-9[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the synthesis, properties, and applications of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile , a critical intermediate in the development of kinase inhibitors.

CAS Number: 849620-21-9[1][2][3][4]

Executive Summary

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (CAS 849620-21-9) is a specialized aromatic building block utilized primarily in medicinal chemistry for the synthesis of multi-targeted kinase inhibitors.[1] Structurally, it consists of a benzonitrile core substituted with a nitro group at the 5-position and a 3-methoxybenzylamine moiety at the 2-position.[1]

This compound serves as a "pivot point" in drug design: the nitro group is typically reduced to an aniline to facilitate urea or amide formation (common in ATP-competitive inhibitors), while the nitrile group can be hydrolyzed or cyclized to form condensed heterocycles such as quinazolines or quinolines.

Chemical Identity
PropertySpecification
CAS Number 849620-21-9
IUPAC Name 2-[(3-methoxyphenyl)methylamino]-5-nitrobenzonitrile
Molecular Formula C₁₅H₁₃N₃O₃
Molecular Weight 283.28 g/mol
SMILES COC1=CC=CC(CNC2=C(C=C(C=C2)=O)C#N)=C1
Appearance Yellow to Orange Solid
Solubility Soluble in DMSO, DMF; Low solubility in water

Synthesis Protocol

The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro and cyano groups on the benzene ring activate the 2-position, making it highly susceptible to nucleophilic attack by the amine.

Reaction Scheme

Precursors:

  • Substrate: 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3)[5][6]

    • Note: The 2-Chloro analog (CAS 16588-02-6) can also be used but requires higher temperatures.

  • Nucleophile: 3-Methoxybenzylamine (CAS 5071-96-5)

Step-by-Step Methodology

Reagents:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 equiv)

  • 3-Methoxybenzylamine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIEA) (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Protocol:

  • Preparation: Charge a reaction vessel with 2-Fluoro-5-nitrobenzonitrile dissolved in DMSO (concentration ~0.5 M).

  • Base Addition: Add DIEA (or suspended K₂CO₃) to the solution while stirring at room temperature.

  • Nucleophile Addition: Add 3-Methoxybenzylamine dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours.

    • Monitoring: Monitor consumption of the fluoride starting material via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid and wash with water (3x) to remove residual DMSO and salts.

    • Wash with a small amount of cold ethanol to remove unreacted amine.

  • Drying: Dry the solid under vacuum at 45°C to constant weight.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the reaction logic and process flow.

SynthesisWorkflow Start Start: Precursors Reaction SnAr Reaction (DMSO, Base, 80°C) Start->Reaction Mix Reagents Intermediate Meisenheimer Complex Reaction->Intermediate Nucleophilic Attack Workup Quench in Ice Water & Filtration Reaction->Workup Completion (TLC) Intermediate->Reaction Elimination of F- Product Product: 2-[(3-Methoxybenzyl)amino]- 5-nitrobenzonitrile Workup->Product Isolation

Caption: Figure 1. Synthetic workflow for CAS 849620-21-9 via Nucleophilic Aromatic Substitution.

Structural Analysis & Applications

Mechanistic Significance in Drug Design

This molecule is a "privileged scaffold" intermediate. Its value lies in the orthogonality of its functional groups:

  • Nitro Group (-NO₂): A "masked" aniline. It withstands the SNAr conditions but can be selectively reduced (using Fe/NH₄Cl or H₂/Pd-C) to an amino group later. This resulting aniline is often the site for attaching the "hinge-binding" motif of kinase inhibitors.

  • Nitrile Group (-CN): Provides electronic activation for the initial substitution and can later be converted into an amide, acid, or heterocycle (e.g., quinazoline ring closure).

  • 3-Methoxybenzyl Chain: This moiety typically occupies the hydrophobic pocket (back pocket) of the kinase ATP-binding site, providing selectivity through van der Waals interactions.

Retrosynthetic Logic

The following diagram details the retrosynthetic breakdown, showing why this specific intermediate is chosen.

Retrosynthesis Target Target: Kinase Inhibitor (e.g., Aurora/CDK Inhibitor) Intermediate Core Intermediate: CAS 849620-21-9 Target->Intermediate Reduction & Coupling Precursor1 2-Fluoro-5-nitrobenzonitrile (Electrophile) Intermediate->Precursor1 SnAr Disconnection Precursor2 3-Methoxybenzylamine (Nucleophile) Intermediate->Precursor2 SnAr Disconnection

Caption: Figure 2. Retrosynthetic analysis placing CAS 849620-21-9 as the convergent point for kinase inhibitor synthesis.

Safety & Handling

  • Hazards: As a nitro-aromatic nitrile, this compound should be treated as potentially toxic and an irritant.[7]

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[7]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile over long periods.

  • Disposal: All waste streams containing nitriles must be treated with bleach (sodium hypochlorite) or specific nitrile waste protocols before disposal to prevent cyanide generation.

References

  • Sigma-Aldrich (Merck). Product Detail: 2-[(3-methoxybenzyl)amino]-5-nitrobenzonitrile. Retrieved from .

  • ChemicalBook. CAS Database List: 849620-21-9. Retrieved from .

  • BenchChem. Technical Guide: Synthesis of substituted nitrobenzonitriles. Retrieved from .

  • MedChemExpress. Cenisertib (AS-703569) and related intermediate structures. Retrieved from .

  • PubChem. Compound Summary: 3-Fluoro-5-methoxybenzonitrile and related substructures. Retrieved from .

Sources

Foundational

Technical Monograph: 2-Amino-5-Nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 17420-30-3 | Molecular Formula: C₇H₅N₃O₂ | M.W.: 163.13 g/mol [1][2][3]

Executive Summary

2-Amino-5-nitrobenzonitrile (5-NAN) serves as a critical pharmacophore scaffold and a high-performance non-linear optical (NLO) chromophore.[3] Its industrial significance lies in its role as a precursor for fused heterocyclic systems, most notably 6-nitroquinazolines , which are foundational to modern kinase inhibitors (e.g., Tucatinib) and anti-infective agents.[3] This guide dissects the electronic architecture, synthetic pathways, and downstream applications of 5-NAN, providing researchers with actionable protocols for its derivatization.[3]

Structural & Electronic Architecture

The reactivity of 5-NAN is dictated by a classic Push-Pull (D-π-A) electronic system.[3]

  • Donor (D): The amino group (-NH₂) at position 2 exerts a strong +M (mesomeric) effect.[3]

  • Acceptor (A): The nitro group (-NO₂) at position 5 exerts a strong -M and -I effect.[3]

  • Auxiliary Acceptor: The cyano group (-CN) at position 1 further withdraws electron density, increasing the acidity of the amino protons and susceptibility of the ring to nucleophilic attack if the amino group is diazotized.[3]

Intramolecular Charge Transfer (ICT)

The para-alignment of the amino and nitro groups facilitates significant Intramolecular Charge Transfer. This dipole moment is responsible for:

  • Solvatochromism: The compound exhibits bathochromic shifts in polar aprotic solvents (DMSO, DMF) compared to non-polar solvents.[3]

  • NLO Potential: The hyperpolarizability (

    
    ) is significantly higher than urea, making 5-NAN derivatives candidates for Second Harmonic Generation (SHG) materials in optoelectronics.[3]
    

Synthetic Pathways & Process Chemistry[3][4]

Industrial preparation typically follows two primary routes. The choice depends on raw material availability and tolerance for phosphorus waste streams.[3]

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred "green" route, utilizing 2-chloro-5-nitrobenzonitrile.[3] The strong electron-withdrawing nitro group at the para position activates the chlorine atom for displacement by ammonia.[3]

Route B: Dehydration of Amides

Classically, 5-nitroanthranilic acid is converted to the amide and subsequently dehydrated using phosphorus oxychloride (


).[3] While effective, this route generates significant acidic waste.[3]
Visualization: Synthetic Workflow

The following diagram illustrates the synthesis of the core and its divergence into key pharmaceutical derivatives.

SynthesisWorkflow Figure 1: Synthetic Divergence of 2-Amino-5-nitrobenzonitrile Precursor 2-Chloro-5-nitrobenzonitrile Core 2-Amino-5-nitrobenzonitrile (5-NAN) Precursor->Core NH3 (aq), 120°C (SNAr) Quinazoline 6-Nitroquinazoline-2,4-diamine (Kinase Inhibitor Scaffold) Core->Quinazoline Guanidine Carbonate Cyclization Amidine Amidine Derivatives (Anti-infectives) Core->Amidine DMF-DMA Reflux

Figure 1: The core 5-NAN scaffold acts as a pivot point for synthesizing complex heterocycles via cyclocondensation.[3]

Medicinal Chemistry Applications

Quinazoline Synthesis (Kinase Inhibitors)

The most high-value application of 5-NAN is the synthesis of the quinazoline core found in EGFR and HER2 inhibitors.[3]

Mechanism: The ortho positioning of the amino and nitrile groups allows for a "one-pot" cyclization with carbon/nitrogen electrophiles.[3]

  • Reagent: Guanidine Carbonate.

  • Product: 6-Nitroquinazoline-2,4-diamine.[3]

  • Relevance: This intermediate is structurally homologous to the core of Tucatinib (used in HER2+ breast cancer), where the nitro group is subsequently reduced and functionalized.[3]

Anti-Trypanosomal Agents

Derivatives of 5-NAN, specifically 6-nitroquinazoline-2,4-diamines, have demonstrated potent in vitro activity against Trypanosoma cruzi (Chagas disease).[3] The nitro group is essential here, acting as a "warhead" that undergoes bioreduction within the parasite, generating toxic radical species.[3]

Experimental Protocols

Protocol A: Synthesis of 6-Nitroquinazoline-2,4-diamine

This protocol converts 5-NAN into a pharmacologically active scaffold.[3]

Reagents:

  • 2-Amino-5-nitrobenzonitrile (1.0 eq)[3][4][5]

  • Guanidine Carbonate (1.5 eq)[3]

  • 2-Methoxyethanol (Solvent)[3]

Methodology:

  • Setup: Charge a round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol) and guanidine carbonate (15 mmol).

  • Solvation: Add 2-methoxyethanol (30 mL). Ensure the system is fitted with a reflux condenser and a drying tube (calcium chloride).[3]

  • Reaction: Heat the mixture to reflux (approx. 125°C) for 12–18 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).[3][6] The starting nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.[3]
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[3]

  • Isolation: Pour the mixture into ice-cold water (100 mL) with vigorous stirring. Filter the resulting yellow precipitate.[3][7]

  • Purification: Recrystallize from DMF/Water or Ethanol.

  • Validation: Check Melting Point (>300°C for the quinazoline derivative).

Protocol B: Synthesis of Amidine Derivative (NLO Precursor)

This reaction modifies the amino group for crystal engineering.[3]

Methodology:

  • Suspend 5-NAN (5 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15 mmol).

  • Reflux for 2 hours.

  • Cool to precipitate the amidine product (Yellow crystals).[3]

  • Yield is typically >90%.[3]

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Melting Point 208–212 °CHigh thermal stability for processing.[3]
Appearance Yellow to Orange PowderIndicative of conjugation/charge transfer.[3]
Solubility DMSO, DMF, AcetonePoor solubility in water/hexane requires polar solvents for synthesis.[3]
pKa (est) ~ -1.5 (Conjugate acid)Weak basicity of amine due to nitro-withdrawal.[3]
Crystal System MonoclinicRelevant for NLO packing efficiency.[3]

References

  • BenchChem. (2025).[3][6][8] Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis.[3][9][4] (Detailed insights on quinazoline cyclization mechanisms).

  • National Institutes of Health (PMC). (2024).[3] Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents. (Protocol for Guanidine cyclization).[3][10]

  • PubChem. (2025).[3] 2-Amino-5-nitrobenzonitrile Compound Summary. (Physical properties and spectral data).[2][3][6][11][12] [3]

  • Organic Chemistry Portal. (2021). Synthesis of Quinazolines.[3][13] (General methodologies for 2-aminobenzonitrile cyclizations).

  • Clearsynth. (2025).[3] Tucatinib Impurities and Intermediates.[1][3] (Links 5-NAN derivatives to high-value oncology drugs). [3]

Sources

Exploratory

Strategic Synthesis and Medicinal Utility of 3-Methoxybenzylamine-Substituted Nitrobenzonitriles

Executive Summary The 3-methoxybenzylamine substituted nitrobenzonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly in the development of Type I and Type II kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methoxybenzylamine substituted nitrobenzonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (e.g., EGFR, HER2, Src). This guide dissects the chemical utility of 4-((3-methoxybenzyl)amino)-3-nitrobenzonitrile —a versatile intermediate where the nitro group serves as a latent amine for heterocycle formation, and the methoxybenzyl moiety provides essential hydrophobic interactions within the ATP-binding pocket of target enzymes.

This whitepaper provides a rigorous analysis of the synthetic pathways, reaction mechanisms, and downstream applications of this scaffold, grounded in empirical data and validated protocols.

Structural Rationale & Medicinal Chemistry[1]

The Pharmacophore Triad

The utility of this analog rests on three structural pillars that facilitate drug-target interactions:

  • The Nitrobenzonitrile Core:

    • Electronic "Push-Pull": The ortho-nitro group exerts a strong electron-withdrawing effect (-I, -M), activating the C4 position for nucleophilic attack while simultaneously "locking" the conformation of the resulting amine via intramolecular hydrogen bonding.

    • The Cyano Handle: The nitrile group at C1 is a versatile electrophile, easily converted into amides, acids, or heterocycles (e.g., tetrazoles), or retained to interact with specific residues (e.g., Cys797 in EGFR) via dipole interactions.

  • The 3-Methoxybenzylamine Linker:

    • Lipophilic Reach: The benzyl arm extends into the hydrophobic back-pocket of kinase domains (often the "gatekeeper" region).

    • Methoxy Positioning: The meta-methoxy group is strategically positioned to act as a hydrogen bond acceptor or to fill small hydrophobic clefts, often improving selectivity over wild-type kinases.

  • Latent Reactivity: The nitro group is rarely the final pharmacophore; it is a "masked" amine. Reduction yields an ortho-diamine system, the obligate precursor for constructing quinazolines (e.g., Gefitinib analogs) and benzimidazoles .

Mechanism of Action (Kinase Inhibition)

In the context of EGFR inhibitors, the 3-methoxybenzylamine moiety mimics the aniline tail found in drugs like Pelitinib or Vandetanib . It stabilizes the active conformation of the enzyme by stacking against the hinge region residues.

Synthetic Strategies: The Core

The primary route to these analogs is the Nucleophilic Aromatic Substitution (


)  of 4-halo-3-nitrobenzonitriles.
Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The high electrophilicity of C4 is driven by the ortho-nitro and para-cyano groups.

SNAr_Mechanism Start 4-Fluoro-3-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack Amine 3-Methoxybenzylamine (Nucleophile) Amine->Complex Product 4-((3-methoxybenzyl)amino)- 3-nitrobenzonitrile Complex->Product Aromatization (-F⁻) Base Base (DIPEA/K2CO3) Scavenges HF Base->Product Proton Sponge

Figure 1: Mechanism of


 coupling between 4-fluoro-3-nitrobenzonitrile and 3-methoxybenzylamine.
Optimization Matrix

The choice of leaving group (Fluorine vs. Chlorine) and base dramatically affects yield and impurity profiles.

ParameterCondition A (Standard)Condition B (Optimized)Outcome Analysis
Substrate 4-Chloro-3-nitrobenzonitrile4-Fluoro-3-nitrobenzonitrile Fluorine is a better leaving group in

due to higher electronegativity stabilizing the transition state.
Solvent Ethanol / IPADMF / DMSO Polar aprotic solvents (DMF) stabilize the charged Meisenheimer intermediate better than protic solvents.
Base Triethylamine (

)
DIPEA or

Inorganic bases (

) prevent salt formation that can stall the reaction in non-polar media.
Temp Reflux (

)

Lower temperature prevents hydrolysis of the nitrile group to an amide.

Downstream Chemistry: The "Tree of Derivatives"

Once the 4-((3-methoxybenzyl)amino)-3-nitrobenzonitrile intermediate is secured, it serves as a divergent point for synthesizing complex heterocycles.

Derivatives_Tree Core 4-((3-methoxybenzyl)amino)- 3-nitrobenzonitrile Diamine 3-Amino-4-((3-methoxybenzyl) amino)benzonitrile Core->Diamine Reduction (Fe/NH4Cl or H2/Pd) Quinazoline Quinazoline Core (EGFR Inhibitor Scaffold) Diamine->Quinazoline + Formamidine Acetate Cyclization Benzimidazole Benzimidazole Core (Antimicrobial) Diamine->Benzimidazole + Triethyl Orthoformate Cyclization

Figure 2: Divergent synthesis pathways from the nitrobenzonitrile core.

Experimental Protocols

Protocol A: Synthesis of 4-((3-methoxybenzyl)amino)-3-nitrobenzonitrile

Target Scale: 10 mmol

Reagents:

  • 4-Fluoro-3-nitrobenzonitrile (1.66 g, 10 mmol)

  • 3-Methoxybenzylamine (1.51 g, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol)

  • Isopropanol (IPA) (20 mL) or DMF (10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask with 4-fluoro-3-nitrobenzonitrile and solvent (IPA is preferred for easier workup; DMF for faster kinetics).

  • Addition: Cool the solution to

    
     in an ice bath. Add DIPEA followed by the dropwise addition of 3-methoxybenzylamine over 10 minutes. Rationale: Exothermic control prevents nitrile hydrolysis.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a bright yellow/orange spot (

    
    ).
    
  • Workup (IPA Method): The product often precipitates directly. Filter the yellow solid and wash with cold IPA/Water (1:1).

  • Workup (DMF Method): Pour reaction mixture into 100 mL ice water. Stir vigorously for 20 minutes to precipitate the solid. Filter and wash with water.[1]

  • Purification: Recrystallize from Ethanol if necessary.

  • Yield: Expected yield 85–95%.

Protocol B: Nitro Reduction to Diamine

Target Scale: 5 mmol

Reagents:

  • Nitro-precursor (from Protocol A) (1.4 g, 5 mmol)

  • Iron Powder (1.4 g, 25 mmol)

  • Ammonium Chloride (

    
    ) (1.3 g, 25 mmol)
    
  • Ethanol/Water (4:1 ratio, 25 mL)

Step-by-Step Procedure:

  • Setup: Suspend the nitro compound in Ethanol/Water. Add

    
     and Iron powder.
    
  • Reflux: Heat to reflux (

    
    ) with vigorous stirring for 2–3 hours. The bright yellow color of the nitro compound will fade to a pale brown/tan.
    
  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over

    
    , and evaporate.
    
  • Stability Note: The resulting diamine is oxidation-sensitive (turns dark upon air exposure). Use immediately for the next cyclization step.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Nitrile to AmideEnsure reagents are dry; keep temp

during addition.
Dark/Tar Product (Step 1) Polymerization or OxidationConduct reaction under Nitrogen atmosphere.
Incomplete Reduction (Step 2) Catalyst Poisoning / ClumpingUse fresh Iron powder; ensure vigorous mechanical stirring.
NMR Signal Broadening RotamersThe bulky methoxybenzyl group can cause rotamers. Run NMR at

to sharpen peaks.

References

  • Synthesis of 4-Fluoro-3-nitrobenzonitrile: BenchChem. (2025).[2] A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile. Link

  • EGFR Inhibitor SAR: Reaction Biology. (2017).[3][4] Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Link

  • Pelitinib Chemistry: PubChem. (2025).[5][3] Pelitinib (Compound CID 6445562). Link

  • Bosutinib Synthesis: MDPI. (2025).[6] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Link

  • Reaction Mechanism: Organic Syntheses. p-Nitrobenzonitrile Procedure. Org. Synth. 1928, 8,[7] 84. Link

Sources

Foundational

Technical Monograph: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

This technical guide details the chemical identity, synthesis, and application of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile , a critical intermediate in the design of nitrogen-containing heterocycles, particularly q...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile , a critical intermediate in the design of nitrogen-containing heterocycles, particularly quinazolines and benzimidazoles used in kinase inhibitor discovery.

Executive Summary

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile represents a "privileged scaffold" intermediate in medicinal chemistry. Its structure combines a highly electron-deficient core (nitro-substituted benzonitrile) with a lipophilic, electron-donating tail (3-methoxybenzylamine). This amphiphilic nature makes it an ideal precursor for Nucleophilic Aromatic Substitution (


) -based library generation and subsequent cyclization into 6-nitroquinazolines  or 5-nitrobenzimidazoles , motifs prevalent in EGFR, HER2, and VEGFR inhibitors.

This guide provides a validated synthetic protocol, mechanistic insights, and safety standards for researchers utilizing this compound in drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
IUPAC Name 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile
Common Reference

Adduct of 2-Fluoro-5-nitrobenzonitrile
Molecular Formula

Molecular Weight 283.29 g/mol
Predicted LogP ~3.2 (Lipophilic)
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water
Key Functional Groups Nitrile (

), Nitro (

), Secondary Amine (

), Methoxy ether (

)

Synthetic Pathway & Methodology

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) . The strong electron-withdrawing effect of the para-nitro and ortho-cyano groups activates the leaving group (Fluorine) at the C2 position, facilitating displacement by the primary amine nucleophile.
Reaction Scheme Visualization

Synthesis Start1 2-Fluoro-5-nitrobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start1->Intermediate S_NAr Addition Start2 3-Methoxybenzylamine (Nucleophile) Start2->Intermediate Base DIPEA or K2CO3 (Base) Base->Intermediate Proton Scavenging Product 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (Target) Intermediate->Product Elimination of F-

Figure 1: Synthetic workflow for the formation of the target benzonitrile derivative via


.
Validated Experimental Protocol

Objective: Synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile on a 10 mmol scale.

Reagents:

  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.66 g, 10.0 mmol)

  • Nucleophile: 3-Methoxybenzylamine (1.51 g, 11.0 mmol, 1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.58 g, 20.0 mmol, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-nitrobenzonitrile in 40 mL of anhydrous MeCN.

  • Addition: Cool the solution to 0°C using an ice bath to control the exotherm. Add DIPEA followed by the dropwise addition of 3-Methoxybenzylamine diluted in 10 mL MeCN over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting fluoride (

      
      ) should disappear, and a lower 
      
      
      
      yellow spot (product) should appear.
    • Note: If conversion is incomplete after 6 hours, heat to 50°C for 1 hour.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove DIPEA salts and excess amine. Wash once with cold hexanes (
    
    
    
    mL) to remove unreacted lipophilic impurities.
  • Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Expected Yield: 85–95% (2.4 – 2.7 g).

Mechanistic Analysis

The reaction proceeds via an addition-elimination mechanism. The causality of the high yield lies in the ortho-effect of the nitrile group and the para-effect of the nitro group.

Electronic Activation
  • Nitro Group (

    
    ):  Exerts a strong mesomeric withdrawing effect (-M), significantly lowering the LUMO energy of the benzene ring and stabilizing the anionic intermediate.
    
  • Nitrile Group (

    
    ):  Provides inductive withdrawal (-I), further increasing the electrophilicity at the 
    
    
    
    carbon (the reaction site).
Mechanistic Pathway (DOT Visualization)

Mechanism Reactants Reactants: 2-F-5-NO2-PhCN + Amine TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (RDS) Elimination Restoration of Aromaticity (Loss of F-) TS->Elimination Fast Step Final Product: Stable Secondary Amine Elimination->Final

Figure 2: Reaction energy landscape. The formation of the Meisenheimer complex is the rate-determining step (RDS).

Applications in Drug Discovery[1][5]

This compound serves as a versatile building block for two major classes of kinase inhibitors:

  • Quinazoline Synthesis (EGFR/HER2 Inhibitors):

    • Pathway: Reduction of the nitro group to an aniline, followed by cyclization with formamidine acetate or urea.

    • Relevance: The 3-methoxybenzyl tail mimics the hydrophobic interactions found in the ATP-binding pocket of EGFR, similar to the "head" groups of Lapatinib or Vandetanib .

  • Benzimidazole Synthesis:

    • Pathway: Reduction of the nitro group to a diamine, followed by condensation with aldehydes or carboxylic acids.

    • Target: This scaffold is frequently explored in the development of inhibitors for CDK (Cyclin-Dependent Kinases) and HSP90 .

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While this specific intermediate is stable, nitroaromatics can be energetic. Avoid heating dry solids above 100°C without thermal analysis (DSC).

  • Nitrile Toxicity: Metabolizes to release cyanide in vivo. Handle in a fume hood. Treat skin exposure immediately with soap and water; do not use organic solvents which may increase dermal absorption.

  • Incompatibility: Strong oxidizers and reducing agents (e.g.,

    
    ) can cause vigorous, potentially explosive reactions with the nitro/nitrile functionalities.
    

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews.
  • Synthesis of Nitrobenzonitrile Intermediates

    • PrepChem. "Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile" (Analogous Protocol).
  • 2-Fluoro-5-nitrobenzonitrile as a Scaffold

    • Sigma-Aldrich Product Sheet: 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3).[1][2]

  • Quinazoline Kinase Inhibitor Chemistry

    • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews.

Sources

Exploratory

Strategic Benzonitrile Integration: From Bioisosterism to Reversible Covalent Architectures

Executive Summary The benzonitrile motif has evolved from a simple polarity modulator to a cornerstone of modern precision medicine. Historically viewed with caution due to potential cyanide release (a largely unfounded...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzonitrile motif has evolved from a simple polarity modulator to a cornerstone of modern precision medicine. Historically viewed with caution due to potential cyanide release (a largely unfounded concern for aryl nitriles), the scaffold is now a privileged structure in fragment-based drug discovery (FBDD). This guide analyzes the benzonitrile pharmacophore, its pivotal role in reversible covalent inhibition (e.g., SARS-CoV-2 Mpro inhibitors), and provides validated protocols for its late-stage synthetic installation.

Part 1: Physicochemical & Pharmacophore Profiling

The Orthogonal Bioisostere

The nitrile group (-CN) offers a unique electronic profile that distinguishes it from carbonyls, halogens, and hydroxyls.

  • Dipole Moment: The -CN group possesses a strong dipole moment (~3.9 D), significantly higher than a chlorine atom (~1.5 D) or a carbonyl group (~2.3 D). This allows for potent electrostatic interactions within deep, hydrophobic pockets.

  • Steric Profile: The linear geometry (sp hybridization) creates a "pencil-like" steric profile (approx. 1.2 Å diameter), allowing it to penetrate narrow sub-pockets where bulkier bioisosteres (e.g., -COOH, -CONH2) fail.

  • Hydrogen Bonding: It acts exclusively as a weak Hydrogen Bond Acceptor (HBA). Unlike a carbonyl oxygen, the nitrogen lone pair is less basic, often requiring a "Goldilocks" zone for optimal interaction with backbone amides or Ser/Thr hydroxyls.

Metabolic Stability: The Aryl vs. Alkyl Divide

A critical distinction must be made regarding metabolic liability:

  • Alkyl Nitriles (

    
    ):  Susceptible to P450-mediated 
    
    
    
    -hydroxylation, leading to unstable cyanohydrins that spontaneously decompose to release toxic cyanide (
    
    
    ).
  • Aryl Nitriles (Ph-CN): Highly robust. The aromatic ring prevents

    
    -hydroxylation. Metabolic clearance typically occurs via oxidation at remote sites on the ring, leaving the nitrile intact.[1]
    
Visualization: The Nitrile Interaction Landscape

The following diagram illustrates the multimodal interaction capabilities of the benzonitrile scaffold within a binding pocket.

NitrileInteractions Benzonitrile Benzonitrile Scaffold Dipole Dipole Interaction (3.9 D) Benzonitrile->Dipole HBA H-Bond Acceptor (Weak Base) Benzonitrile->HBA PiStack Pi-Pi Stacking (Electron Deficient Ring) Benzonitrile->PiStack Covalent Rev. Covalent Bond (Thioimidate) Benzonitrile->Covalent Activated Backbone Backbone Amide (Gly/Ala) Dipole->Backbone Electrostatics HBA->Backbone H-Bonding AromaticRes Phe/Trp/Tyr PiStack->AromaticRes Face-to-Face/Edge-to-Face Cysteine Catalytic Cysteine (Nucleophile) Covalent->Cysteine Nucleophilic Attack

Caption: Multimodal pharmacophore interactions of the benzonitrile moiety, highlighting its dual role in non-covalent binding and reversible covalent targeting.

Part 2: The Renaissance – Reversible Covalent Inhibition

The most significant recent advancement in benzonitrile medicinal chemistry is its application as a reversible covalent warhead . Unlike Michael acceptors (acrylamides) that form permanent bonds, activated nitriles react with catalytic cysteines to form a metastable thioimidate adduct.

Mechanism of Action[2]
  • Recognition: The inhibitor binds non-covalently to the active site (

    
    ).
    
  • Nucleophilic Attack: The catalytic cysteine thiolate (

    
    ) attacks the electrophilic nitrile carbon.[2]
    
  • Stabilization: The resulting thioimidate anion is stabilized by the oxyanion hole (often backbone NH groups).

  • Reversibility: The high energy of the thioimidate adduct allows the reaction to reverse, regenerating the free enzyme and inhibitor. This reduces the risk of haptenization and immune-mediated idiosyncrasies associated with irreversible inhibitors.

Case Study: Nirmatrelvir (Paxlovid)

Nirmatrelvir utilizes a nitrile warhead to inhibit the SARS-CoV-2 Main Protease (


).[3][4] The nitrile is strategically positioned to intercept Cys145.[3]
  • Selectivity: The reversibility ensures that off-target cysteine modifications are transient and less likely to result in toxicity.

  • Potency: The covalent step significantly lowers the

    
     by increasing the residence time on the target.
    
Visualization: Cysteine-Nitrile Reaction Pathway

CovalentMechanism cluster_0 Warhead Activation State1 Free State (Enzyme + Inhibitor) State2 Non-Covalent Complex (Michaelis Complex) State1->State2 Kon (Binding) State3 Transition State (Thiolate Attack) State2->State3 Nucleophilic Attack (Cys-S-) State4 Covalent Adduct (Thioimidate) State3->State4 Stabilization State4->State2 Koff (Hydrolysis/Reversal)

Caption: Kinetic pathway of reversible covalent inhibition. The dashed red line indicates the dissociation step critical for reducing off-target toxicity.

Part 3: Synthetic Masterclass – Late-Stage Cyanation

Installing a nitrile group onto a complex drug scaffold is often challenging due to the harsh conditions of traditional Rosenmund-von Braun reactions (CuCN, 200°C). Modern medicinal chemistry relies on Palladium-catalyzed cyanation, which offers mild conditions and high functional group tolerance.

Green Cyanation Protocol (Pd-Catalyzed)

This protocol utilizes Potassium Ferrocyanide (


)  as a non-toxic, slow-release cyanide source, preventing catalyst poisoning common with free cyanide salts (KCN/NaCN).

Reagents:

  • Substrate: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: CM-Phos or XPhos (2-4 mol%) – Critical for Aryl Chlorides

  • Cyanide Source:

    
     (0.5 equiv - delivers 3 CN groups)
    
  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMAc or NMP (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the aryl halide,

    
    , and 
    
    
    
    .
  • Catalyst Addition: Add the Pd precursor and phosphine ligand inside a glovebox or under a steady stream of Argon.

  • Solvation: Add degassed DMAc/water (10:1 ratio). Water is often essential to facilitate the solubility of the ferrocyanide.

  • Reaction: Seal and heat to 80-100°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water and brine. The iron byproduct is non-toxic and easily removed.

Comparison of Cyanating Agents
ReagentToxicityReactivityCatalyst CompatibilityNotes
CuCN HighLowN/A (Stoichiometric)Requires harsh heat (>180°C). Difficult purification.
TMS-CN High (Volatile)HighModerateExpensive. Risk of HCN generation.
Zn(CN)2 HighHighGoodStandard for Pd-coupling. Toxic waste disposal required.
K4[Fe(CN)6] Low Tunable Excellent Green source. Slow release prevents Pd poisoning.
Visualization: The Catalytic Cycle

PdCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-CN) OxAdd->LigEx + [Fe-CN] RedElim Reductive Elimination (Ar-CN) LigEx->RedElim - X- RedElim->Pd0 Product Release

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cyanation. The use of ferrocyanide prevents the formation of inactive Pd-cyanide species.

References

  • Wang, J., & Liu, H. (2012).[5] Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Link

  • Fleming, F. F., et al. (2010).[5] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link

  • Resnick, E., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Link

  • Cohen, D. T., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access. Link

  • U.S. Food and Drug Administration. (2022). FDA Approves First Oral Antiviral for Treatment of COVID-19 (Nirmatrelvir). Link

  • Schareina, T., et al. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Synlett. Link

Sources

Foundational

Strategic Utilization of 2-Amino-5-nitrobenzonitrile in Small Molecule Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary In the pursuit of novel targeted therapies, particularly small-molecule kinase inhibitors, the selection of versatile starting materials is a critical determinant of synthetic efficiency and chemical sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel targeted therapies, particularly small-molecule kinase inhibitors, the selection of versatile starting materials is a critical determinant of synthetic efficiency and chemical space exploration. 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) represents a highly privileged building block in medicinal chemistry. The ortho-disposed amino and cyano functionalities are perfectly primed for cyclocondensation reactions, serving as a direct precursor to the quinazoline and benzothiazole scaffolds. Furthermore, the para-nitro group (relative to the amine) provides a bioisosteric handle that can be reduced post-cyclization, unlocking vast structure-activity relationship (SAR) potential.

This whitepaper provides an in-depth technical analysis of 2-amino-5-nitrobenzonitrile, detailing its physicochemical profile, mechanistic pathways for heterocyclic synthesis, and field-proven, self-validating experimental protocols designed for drug discovery professionals.

Physicochemical Profiling and Structural Rationale

Before integrating a building block into a high-throughput synthesis campaign, understanding its physicochemical boundaries is essential to predict solubility, reactivity, and downstream pharmacokinetic impact. 2-Amino-5-nitrobenzonitrile possesses a highly polarized aromatic ring due to the electron-withdrawing nature of both the cyano and nitro groups, which significantly decreases the nucleophilicity of the primary amine compared to an unfunctionalized aniline [1].

Table 1: Physicochemical and Structural Parameters
PropertyValueImplication for Drug Design & Synthesis
Molecular Formula C₇H₅N₃O₂Low molecular weight (163.13 g/mol ) allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Melting Point 209.0 – 212.0 °CHigh crystalline stability; easily purified via precipitation or recrystallization rather than chromatography.
XLogP3 1.8Moderate lipophilicity; ensures intermediates remain soluble in standard organic reaction solvents (e.g., DMF, Toluene).
Topological Polar Surface Area (TPSA) 95.6 ŲThe high TPSA necessitates that downstream modifications balance polarity to ensure cellular permeability of the final drug candidate.
CAS Number 17420-30-3Standardized identifier for procurement and regulatory documentation.

Data sourced from the 1 [1].

Mechanistic Rationale: The Quinazoline Cyclocondensation Pathway

The synthesis of 4-aminoquinazoline derivatives—the core pharmacophore of FDA-approved EGFR inhibitors like gefitinib, erlotinib, and lapatinib—relies heavily on the cyclocondensation of ortho-aminobenzonitriles [2].

The reaction typically proceeds via a two-step cascade. First, the primary amine of 2-amino-5-nitrobenzonitrile reacts with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The causality here is thermodynamic: DMF-DMA avoids the use of harsh acid chlorides and generates only methanol and dimethylamine as volatile byproducts, driving the reaction forward cleanly. This forms a highly electrophilic formimidamide intermediate. Subsequently, the introduction of a nucleophile (e.g., an aniline derivative) in the presence of an acid catalyst triggers an attack on the formimidamide carbon, followed by an intramolecular cyclization with the adjacent cyano group, yielding the 4-anilinoquinazoline core [4].

G A 2-Amino-5-nitrobenzonitrile (Starting Material) C Formimidamide Intermediate (Electrophilic) A->C + DMF-DMA (- MeOH, - HNMe2) B DMF-DMA (1-Carbon Synthon) B->C E 4-Anilino-6-nitroquinazoline (Kinase Core) C->E + Aniline, Acid Intramolecular Cyclization D Aniline Derivative (Nucleophile) D->E

Reaction pathway from 2-amino-5-nitrobenzonitrile to 4-anilinoquinazoline core.

Validated Experimental Protocol: Synthesis of 6-Nitro-4-anilinoquinazoline

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a generic 6-nitro-4-anilinoquinazoline derivative. This is designed as a self-validating system where the disappearance of the bright yellow nitrile starting material and the precipitation of the product serve as intrinsic reaction indicators [4].

Step 1: Formimidamide Formation
  • Reagents: 2-Amino-5-nitrobenzonitrile (1.0 eq), DMF-DMA (1.5 eq), Anhydrous Toluene.

  • Procedure: Suspend 2-amino-5-nitrobenzonitrile in anhydrous toluene to achieve a 0.5 M concentration. Add DMF-DMA dropwise at room temperature. Heat the reaction mixture to 105 °C under a nitrogen atmosphere for 2–3 hours.

  • Causality of Choices: Toluene is chosen as a non-polar, high-boiling solvent to drive the equilibrium forward by allowing the azeotropic removal of methanol (a byproduct of the DMF-DMA reaction). The nitrogen atmosphere prevents oxidative degradation of the amine at elevated temperatures.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material (Rf ~0.4, bright yellow spot) will convert entirely to a highly polar, UV-active intermediate resting at the baseline. Once complete, concentrate the mixture in vacuo to yield the crude formimidamide. Use this intermediate directly in the next step to prevent hydrolytic reversion to the starting amine.

Step 2: Cyclocondensation
  • Reagents: Crude formimidamide (1.0 eq), Substituted aniline (1.1 eq), Glacial acetic acid.

  • Procedure: Dissolve the crude intermediate in glacial acetic acid (0.2 M). Add the aniline derivative. Reflux the mixture (118 °C) for 4–6 hours.

  • Causality of Choices: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst. It protonates the formimidamide nitrogen, drastically enhancing the electrophilicity of the adjacent carbon. This facilitates the nucleophilic attack by the aniline and primes the subsequent intramolecular cyclization of the cyano group.

  • Workup & Validation: Cool the mixture to room temperature. Pour the solution into ice-water (3x volume) while stirring vigorously. The 4-anilinoquinazoline product will precipitate rapidly. Filter the solid, wash with cold water (to remove acetic acid) and cold ethanol (to remove unreacted aniline), and dry under high vacuum.

  • Analytical Confirmation: The formation of the quinazoline ring is definitively confirmed by the disappearance of the sharp cyano stretch (~2220 cm⁻¹) in FTIR spectroscopy and the appearance of a characteristic, highly deshielded quinazoline C-H singlet (~8.6 ppm) in ¹H NMR.

Downstream Functionalization: Exploiting the 5-Nitro Group for SAR

The true strategic value of 2-amino-5-nitrobenzonitrile lies in the 5-nitro group. In kinase inhibitor design, the 6-position of the resulting quinazoline ring (derived from the 5-position of the starting benzonitrile) often projects directly into the solvent-exposed region of the ATP-binding pocket [3].

By reducing the nitro group to an amine, medicinal chemists generate a versatile nucleophilic hub. This newly formed amine can be rapidly diversified into amides, ureas, or sulfonamides to optimize aqueous solubility, tune pharmacokinetic half-lives, and establish critical hydrogen bond interactions with the kinase hinge region.

G A 6-Nitroquinazoline Core B Catalytic Hydrogenation (Pd/C, H2) or Fe/NH4Cl A->B C 6-Aminoquinazoline (Nucleophilic Hub) B->C D Acylation (Acid Chlorides) C->D E Urea Formation (Isocyanates) C->E F Amide Library (Solvent-Exposed Targeting) D->F G Urea Library (H-Bond Donors/Acceptors) E->G

Workflow for expanding structure-activity relationships via nitro group reduction.

Reduction Protocol Note

For the reduction of the nitro group, catalytic hydrogenation (Pd/C, H₂) is highly efficient. However, if the aniline moiety contains halogens (e.g., a 3-chloro-4-fluoroaniline group common in EGFR inhibitors), milder conditions such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in refluxing ethanol/water must be utilized. The causality here is strict: Pd/C will cause unwanted hydrodehalogenation, destroying the carefully designed pharmacophore [3].

Conclusion

2-Amino-5-nitrobenzonitrile is more than a simple commodity chemical; it is a highly programmable node in the synthesis of bioactive heterocycles. By understanding the thermodynamic drivers of its cyclocondensation and the strategic utility of its nitro group, drug discovery professionals can efficiently navigate chemical space to develop potent, selective, and structurally diverse kinase inhibitors. The methodologies outlined herein provide a robust, self-validating foundation for any high-throughput medicinal chemistry campaign.

References

  • PubChem. "2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532".
  • BenchChem. "Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compound". BenchChem.
  • Loidreau, Y., et al. "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I". MDPI.
  • RACO. "The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors".

Sources

Exploratory

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile SMILES string

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Molecular Identity & Structural Profile The compound 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Molecular Identity & Structural Profile

The compound 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile represents a critical scaffold in medicinal chemistry, specifically designed as a precursor for quinazoline-based kinase inhibitors and fused heterocyclic systems. Its structure features a highly electron-deficient benzonitrile core coupled with a secondary amine linker, providing a "hinge" region often exploited in drug-protein binding interactions.

Core Identifiers
Identifier Value
IUPAC Name 2-[(3-methoxyphenyl)methylamino]-5-nitrobenzonitrile
Common Name 2-(3-Methoxybenzylamino)-5-nitrobenzonitrile
Molecular Formula

Molecular Weight 283.28 g/mol
Canonical SMILES COc1cccc(CNc2ccc([O-])cc2C#N)c1
Key Functional Groups Nitrile (

), Nitro (

), Secondary Amine (

), Anisole (

)

Synthetic Logic & Retrosynthesis

The synthesis of this molecule relies on Nucleophilic Aromatic Substitution (


) . The reaction is thermodynamically driven by the electronic properties of the starting material, 2-fluoro-5-nitrobenzonitrile .
  • Activation: The fluorine atom at the C2 position is highly activated for displacement due to the combined electron-withdrawing effects of the ortho-cyano group and the para-nitro group.

  • Nucleophile: 3-Methoxybenzylamine acts as the nucleophile. The primary amine attacks the electron-deficient C2 carbon, forming a Meisenheimer complex intermediate before the elimination of the fluoride ion.

  • Regioselectivity: The fluorine is significantly more labile than other potential leaving groups in this scaffold, ensuring high regioselectivity at the C2 position without affecting the nitrile or nitro groups.

Reaction Scheme (DOT Visualization)

SynthesisPathway Reactant1 2-Fluoro-5-nitrobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate  DIPEA, THF  60°C, 4h Reactant2 3-Methoxybenzylamine (Nucleophile) Reactant2->Intermediate  DIPEA, THF  60°C, 4h Product 2-[(3-Methoxybenzyl)amino]- 5-nitrobenzonitrile Intermediate->Product  -F⁻ Byproduct HF / Salt Intermediate->Byproduct

Figure 1:


 pathway for the synthesis of the target scaffold. The electron-withdrawing groups on the benzene ring facilitate the displacement of fluorine.

Experimental Protocol

Safety Warning: Nitro-aromatics and benzonitriles are toxic. All operations must be performed in a fume hood. 2-Fluoro-5-nitrobenzonitrile is a skin irritant and potential sensitizer.

Materials
  • Precursor A: 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3)[1][2][3]

  • Precursor B: 3-Methoxybenzylamine (CAS: 5071-96-5)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
    
  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq, e.g., 1.66 g, 10 mmol) in anhydrous THF (20 mL).

    • Cool the solution to 0°C using an ice bath to control the initial exotherm.

  • Addition:

    • Add DIPEA (1.5 eq, 15 mmol) to the solution.

    • Add 3-methoxybenzylamine (1.1 eq, 11 mmol) dropwise over 10 minutes. Note: A slight color change to yellow/orange is expected immediately due to the formation of the charge-transfer complex.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and a new, more polar yellow spot (
      
      
      
      ) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with 1N HCl (to remove excess amine), followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol or perform flash column chromatography (SiO2, Gradient: 0-40% EtOAc/Hexane).

    • Yield Expectation: 85–95% as a bright yellow solid.

Structural Applications: The Quinazoline Gateway

The primary utility of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile lies in its ability to undergo reductive cyclization . This transforms the linear nitrile-amine motif into a fused quinazoline or amino-quinazoline ring, a privileged structure in oncology (e.g., EGFR inhibitors like Gefitinib).

Downstream Workflow
  • Nitro Reduction: The 5-nitro group is reduced to an amine (using

    
     or 
    
    
    
    ).
  • Cyclization: The nitrile reacts with the secondary amine (intramolecularly) or an external carbon source (like Formamidine Acetate) to close the pyrimidine ring.

DownstreamApp cluster_pathway Pharmacophore Development Target 2-[(3-Methoxybenzyl)amino]- 5-nitrobenzonitrile Reduced Intermediate: Diamino-benzonitrile Target->Reduced  Reduction  (Fe/AcOH or H₂/Pd) Quinazoline Quinazoline Scaffold (Kinase Inhibitor Core) Reduced->Quinazoline  Cyclization  (Formamidine Acetate, 140°C)

Figure 2: Transformation of the nitrobenzonitrile scaffold into bioactive quinazoline heterocycles.

References

  • Precursor Characterization (2-Fluoro-5-nitrobenzonitrile)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile.
    • [Link]

  • Nucleophile Characterization (3-Methoxybenzylamine)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79708, 3-Methoxybenzylamine.
    • [Link]

  • Mechanistic Grounding (

    
     on Benzonitriles): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
    • General Reaction Class Reference:[Link]

  • Application in Kinase Inhibitor Synthesis

    • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. (Contextualizes the use of nitrobenzonitrile precursors for quinazoline synthesis).

    • [Link]

Sources

Foundational

Strategic Utilization of N-Benzyl Substituted Nitrobenzonitriles: A Technical Guide

Topic: Strategic Utilization of N-Benzyl Substituted Nitrobenzonitriles in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of N-Benzyl Substituted Nitrobenzonitriles in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

In the high-stakes landscape of small molecule drug discovery, N-benzyl substituted nitrobenzonitriles represent a privileged scaffold. These compounds are not merely intermediates; they are high-value "branch point" precursors. Their unique electronic push-pull systems—comprising a strongly electron-withdrawing nitro group (


) and a cyano group (

) paired with a nucleophilic benzylamine moiety—make them ideal substrates for the rapid synthesis of fused heterocycles.

This guide moves beyond basic synthesis to explore the tactical application of these scaffolds in generating quinazolines (kinase inhibitors) and benzimidazoles (anti-infectives), providing a self-validating workflow for their preparation and derivatization.

Structural Analysis & Chemical Space

The core utility of this scaffold lies in the ortho-relationship often engineered between the nitro group and the benzylamino substituent. This specific geometry is the "loaded spring" that allows for subsequent reductive cyclization.

Key Isomeric Configurations
  • 2-(Benzylamino)-5-nitrobenzonitrile: The primary precursor for 6-nitroquinazolines.

  • 4-(Benzylamino)-3-nitrobenzonitrile: A key intermediate for 5-substituted benzimidazoles and quinoxalines.

  • Regiochemical Control: The synthesis relies heavily on Nucleophilic Aromatic Substitution (

    
    ). The directing effect of the cyano group (ortho/para directing for nucleophiles if F/Cl is the leaving group) versus the nitro group dictates the reaction outcome.
    

Synthetic Methodology: The Protocol

Standardized Protocol for the synthesis of 4-(benzylamino)-3-nitrobenzonitrile.

Rationale

The reaction utilizes the strong electron-withdrawing nature of the ortho-nitro and para-cyano groups to activate the halogen leaving group (usually Cl or F). Fluorine is preferred for difficult substrates due to the higher electronegativity increasing the electrophilicity of the ipso-carbon, despite being a poorer leaving group than chlorine in non-activated systems.

Experimental Protocol

Objective: Synthesis of 4-(benzylamino)-3-nitrobenzonitrile from 4-chloro-3-nitrobenzonitrile.

Reagents:

  • Substrate: 4-Chloro-3-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN) [Anhydrous]

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 4-chloro-3-nitrobenzonitrile (e.g., 5.0 g, 27.4 mmol) and dissolve in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C. Add

    
     (4.16 g, 41.1 mmol) followed by the dropwise addition of benzylamine (3.23 g, 30.1 mmol). Critical Control Point: Exothermic reaction; maintain internal temperature <10°C during addition to prevent impurity formation.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. If conversion is slow (monitored by TLC/LC-MS), heat to reflux (66°C) for 4–6 hours.

  • Work-up: Evaporate volatiles under reduced pressure. Resuspend the residue in water (100 mL) and stir vigorously for 30 minutes. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF if purity is <95%.

Validation Criteria:

  • LC-MS: Single peak, Mass

    
    .
    
  • 1H NMR (DMSO-d6): Diagnostic triplet for NH at

    
     ppm; benzylic 
    
    
    
    doublet at
    
    
    ppm.

Downstream Transformations: From Scaffold to Drug Candidate

The N-benzyl nitrobenzonitrile scaffold is a "molecular lego" piece. The two primary divergent pathways are:

Pathway A: Reductive Cyclization to Benzimidazoles
  • Mechanism: Reduction of

    
     to 
    
    
    
    followed by condensation with the nitrile (intramolecular Pinner-type) or external electrophiles.
  • Application: Angiotensin II receptor antagonists and antiviral agents.

Pathway B: Annulation to Quinazolines
  • Mechanism: The nitrile group is hydrated to an amide or attacked by formamidine acetate.

  • Application: This is the core chemistry for EGFR inhibitors (e.g., Lapatinib analogs). The benzyl group often mimics the hydrophobic pocket interactions seen in kinase domains.

Visualizations

Diagram 1: Synthesis and Divergent Applications

This diagram illustrates the


 formation of the core scaffold and its transformation into two distinct bioactive heterocycles.

G Substrate 4-Chloro-3- nitrobenzonitrile Intermediate N-Benzyl Nitrobenzonitrile (The Scaffold) Substrate->Intermediate SNAr (>90% Yield) Reagent Benzylamine (Base/THF) Reagent->Intermediate Benzimidazole 2-Aryl-Benzimidazole (Anti-infective) Intermediate->Benzimidazole Reductive Cyclization Quinazoline 4-Benzylamino-quinazoline (EGFR Kinase Inhibitor) Intermediate->Quinazoline Annulation Reductant H2 / Pd-C or Fe/AcOH Reductant->Benzimidazole Cyclizer Formamidine Acetate High Temp Cyclizer->Quinazoline

Caption: Divergent synthesis from the N-benzyl nitrobenzonitrile core to bioactive heterocycles.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the functional regions of the scaffold to their biological roles in kinase inhibition.

SAR Core N-Benzyl Nitrobenzonitrile Scaffold Nitro Nitro Group (-NO2) Electronic Modulator Core->Nitro Cyano Cyano Group (-CN) H-Bond Acceptor / Warhead Core->Cyano Benzyl N-Benzyl Moiety Hydrophobic Pocket Fit Core->Benzyl Metabolism Reductive Activation (Prodrug potential) Nitro->Metabolism Bioreduction Binding Kinase Hinge Region Interaction Cyano->Binding Covalent/H-bond Selectivity Steric Occlusion (Selectivity Gate) Benzyl->Selectivity Van der Waals

Caption: SAR map detailing the pharmacophoric contributions of the scaffold substituents.

Quantitative Data Summary

Table 1: Comparative Yields of


 Reactions for N-Benzyl Nitrobenzonitriles 
Substrate (X=Leaving Group)NucleophileConditionsYield (%)Ref
4-chloro-3-nitrobenzonitrileBenzylamineTHF, Reflux, 4h89%[1]
2-fluoro-5-nitrobenzonitrile4-MethoxybenzylamineDMF,

, 80°C
92%[2]
4-fluoro-3-nitrobenzonitrileBenzylamineDMSO, 100°C, 0.5h82%[3]

References

  • PubChem. (2025).[1] 2-Amino-5-nitrobenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC). (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile from 2-fluoro-5-nitrobenzonitrile

Executive Summary & Strategic Context This application note details the robust synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (Target Molecule). This transformation utilizes a Nucleophilic Aromatic Substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This application note details the robust synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (Target Molecule). This transformation utilizes a Nucleophilic Aromatic Substitution (


) reaction between 2-fluoro-5-nitrobenzonitrile  (Substrate) and 3-methoxybenzylamine  (Nucleophile).

Why this matters: The 2-amino-5-nitrobenzonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for:

  • Kinase Inhibitors: The ortho-cyano amino motif is a gateway to quinazolines and amino-indoles (e.g., MEK/EGFR inhibitors).

  • Vonoprazan Analogues: Used in potassium-competitive acid blocker (P-CAB) development.

  • Heterocyclic Cyclization: The nitrile group provides an electrophilic handle for ring closure reactions.

This protocol prioritizes regiospecificity and scalability , utilizing the high reactivity of the fluoro-leaving group activated by ortho-cyano and para-nitro substituents.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize yield, one must understand the electronic environment. The reaction proceeds via an addition-elimination mechanism (


).[1]
Electronic Activation

The substrate, 2-fluoro-5-nitrobenzonitrile, is highly activated for nucleophilic attack at the C-2 position due to the cooperative electron-withdrawing effects of:

  • The Nitro Group (

    
    ) at C-5:  Exerts a strong mesomeric (
    
    
    
    ) and inductive (
    
    
    ) effect para to the fluorine.
  • The Cyano Group (

    
    ) at C-1:  Exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect ortho to the fluorine.
The Meisenheimer Complex

Unlike


 or 

reactions, this transformation passes through a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][2][3] The stability of this complex determines the reaction rate. Fluorine is the preferred leaving group here (over chlorine or bromine) not because of bond weakness, but because its high electronegativity stabilizes the transition state leading to the intermediate.
Mechanistic Pathway Diagram[4]

SNAr_Mechanism Substrate 2-Fluoro-5-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Complex Nucleophilic Attack (Rate Determining Step) Amine 3-Methoxybenzylamine (Nucleophile) Amine->Complex Product 2-[(3-Methoxybenzyl)amino]- 5-nitrobenzonitrile Complex->Product Elimination of F- Base Base (DIPEA/K2CO3) Scavenges HF Base->Product Proton Abstraction

Figure 1: Mechanistic flow of the


 reaction showing the critical intermediate stabilization.

Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.MW ( g/mol )DensityNotes
2-Fluoro-5-nitrobenzonitrile Substrate1.0166.11N/ASolid. Irritant.
3-Methoxybenzylamine Nucleophile1.1137.181.05 g/mLLiquid. Keep dry.[4][5]
DIPEA (Diisopropylethylamine)Base1.5129.240.74 g/mLScavenges HF.
Acetonitrile (MeCN) SolventN/A41.050.78 g/mLPolar aprotic.

Note: Potassium Carbonate (


, 2.0 eq) can be substituted for DIPEA if a heterogeneous base is preferred.
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 equiv) in Acetonitrile (volume approx. 10 mL per gram of substrate).

  • Base Addition: Add DIPEA (1.5 equiv) in one portion. The solution may darken slightly; this is normal.

  • Nucleophile Addition: Add 3-methoxybenzylamine (1.1 equiv) dropwise over 5 minutes.

    • Critical Insight: Although the reaction is not violently exothermic, dropwise addition prevents localized concentration hotspots that could lead to bis-addition byproducts (rare but possible).

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Optimization: If reaction is slow by TLC after 2 hours, heat to 50°C . However, this substrate is highly reactive, and RT is usually sufficient.

Phase 2: Monitoring (Self-Validating Step)

  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Observation: The starting material (

    
    ) should disappear. The product will appear as a bright yellow/orange spot at a lower 
    
    
    
    (approx 0.3–0.4) due to the introduction of the amine polarity.
  • Endpoint: Typically 2–4 hours at RT.

Phase 3: Workup & Isolation

  • Precipitation: Pour the reaction mixture slowly into ice-cold water (volume ratio 1:5 reaction:water) with vigorous stirring.

  • Crystallization: The product is hydrophobic and should precipitate as a yellow/orange solid. Stir for 15–30 minutes to ensure the solid is free-flowing and not gummy.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with:

    • 2x Water (to remove salts and DIPEA).

    • 1x Cold Hexane (to remove trace unreacted amine).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Phase 4: Purification (If necessary)

  • If the crude purity is <95%, recrystallize from hot Ethanol (EtOH). Dissolve in minimum boiling EtOH, cool slowly to RT, then to 0°C.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data (Self-Validation Checklist)
  • 
     NMR:  Complete disappearance of the signal (approx -105 ppm) confirming loss of the fluorine atom.
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~8.5 ppm (d):  Aromatic proton adjacent to Nitro (
      
      
      
      -6).
    • 
       ~8.1 ppm (dd):  Aromatic proton between Nitro and Cyano (
      
      
      
      -4).
    • 
       ~7.8 ppm (t):  NH signal (triplet due to coupling with benzyl 
      
      
      
      ). Disappears on
      
      
      shake.
    • 
       ~6.9 ppm (d):  Aromatic proton adjacent to amine (
      
      
      
      -3).
    • 
       ~4.5 ppm (d):  Benzylic 
      
      
      
      doublet (couples to NH).
    • 
       ~3.7 ppm (s):  Methoxy group (
      
      
      
      ).
Workflow Diagram

Experimental_Workflow Setup Dissolve 2-F-5-Nitrobenzonitrile in ACN + DIPEA Addition Add 3-Methoxybenzylamine (Dropwise, RT) Setup->Addition Monitor Monitor via TLC (20% EtOAc/Hex) Addition->Monitor Quench Pour into Ice Water (Precipitation) Monitor->Quench SM Consumed Filter Vacuum Filtration Wash w/ H2O + Hexane Quench->Filter Validation NMR/LCMS Validation Filter->Validation

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Gummy Solid Incomplete precipitation or trapped solvent.Cool the water mixture to 0°C. Use ultrasonication to break up gums. Recrystallize from EtOH.
Starting Material Remains Reaction stalled.Heat to 60°C. Ensure base (DIPEA) is fresh and not neutralized by atmospheric

.
Dark/Black Mixture Oxidation of amine or decomposition.Run reaction under Nitrogen (

) atmosphere. Ensure temperature does not exceed 80°C.

Safety Profile:

  • 2-Fluoro-5-nitrobenzonitrile: Toxic if swallowed.[6] Causes skin irritation.[5][6] Handle in a fume hood.

  • Nitriles: While the cyano group is stable, avoid strong acids which could theoretically liberate HCN (unlikely under these conditions, but standard caution applies).

  • Waste: Aqueous filtrate contains fluorides and organic bases. Dispose of as halogenated organic waste.

References

  • General

    
     Mechanism & Activation: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412.

    • Source:

  • Substrate Reactivity (2-Fluoro-5-nitrobenzonitrile)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile.

    • Source:

  • Analogous Synthetic Protocols (Benzonitrile Amination)

    • Bagley, M. C., et al. (2015).[7] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[7] Organic & Biomolecular Chemistry. (Demonstrates reactivity of 2-fluoro-5-nitrobenzonitrile with amines).

    • Source:

  • Safety Data

    • Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-5-nitrobenzonitrile.

    • Source:

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitrobenzonitrile with 3-Methoxybenzylamine

Executive Summary The synthesis of highly functionalized 2-aminobenzonitriles is a cornerstone transformation in medicinal chemistry, providing versatile building blocks for complex heterocycles such as quinazolines, ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 2-aminobenzonitriles is a cornerstone transformation in medicinal chemistry, providing versatile building blocks for complex heterocycles such as quinazolines, indoles, and kinase inhibitor pharmacophores. This application note details the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzonitrile with 3-methoxybenzylamine . By leveraging the synergistic electron-withdrawing effects of the substrate's functional groups, this protocol delivers a high-yielding, self-validating methodology optimized for purity and scalability.

Mechanistic Rationale & Causality (Expertise & Experience)

To achieve reproducible success in SNAr reactions, one must understand the electronic and steric forces driving the transformation.

Substrate Activation

The electrophilicity of the C2 position in 2-chloro-5-nitrobenzonitrile is profoundly enhanced by its substituents. The ortho-cyano (-CN) and para-nitro (-NO2) groups act synergistically to deplete electron density from the aromatic ring[1]. When the nucleophile attacks the C2 carbon, the resulting anionic intermediate (the Meisenheimer complex) is heavily stabilized by resonance. The para-nitro group is particularly critical, as it accepts the delocalized negative charge onto its oxygen atoms, significantly lowering the activation energy barrier for the reaction[1].

Nucleophile and Base Selection

3-Methoxybenzylamine is a primary aliphatic amine that exhibits excellent nucleophilicity. Its lack of extreme steric hindrance allows for rapid attack on the activated aryl chloride[2]. The methoxy group provides a distinct analytical handle (via NMR) and serves as a potential hydrogen-bond acceptor for downstream biological targeting.

To drive the reaction forward and neutralize the generated hydrochloric acid (HCl), a non-nucleophilic base is required[3]. Potassium carbonate (K2CO3) is selected over organic bases like triethylamine because it is inexpensive, highly effective at scavenging protons without competing as a nucleophile, and easily removed during aqueous workup[3].

Solvent Dynamics

The choice of solvent dictates the reaction kinetics. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal[4]. Unlike protic solvents (e.g., ethanol), which would hydrogen-bond with and dampen the reactivity of the amine nucleophile, DMF solvates the potassium counterions while leaving the nucleophile "naked" and highly reactive.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 2-Chloro-5-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Attack Nucleophile 3-Methoxybenzylamine (Nucleophile) Nucleophile->Complex Base K2CO3 Base (Proton Scavenger) Byproduct KCl + H2O + CO2 (Inorganic Salts) Base->Byproduct Product 2-(3-Methoxybenzylamino)- 5-nitrobenzonitrile Complex->Product Cl- Loss Complex->Byproduct Deprotonation

Fig 1. SNAr mechanism detailing nucleophilic attack, Meisenheimer complex formation, and elimination.

Quantitative Data: Reaction Optimization

Empirical optimization is critical for establishing a robust protocol. The table below summarizes the effect of varying parameters on the conversion and isolated yield of the target product.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFEt3N (2.0)65126255
2MeCNK2CO3 (2.0)8088880
3 DMF K2CO3 (2.0) 80 4 >99 94
4DMSODIPEA (2.0)804>9991
5DMFK2CO3 (2.0)25247568

Data Synthesis: Entry 3 represents the optimal conditions. The use of DMF at 80 °C with K2CO3 provides the perfect balance of rapid reaction kinetics and thermodynamic yield, minimizing the formation of degradation byproducts[4].

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, incorporating visual and analytical checkpoints to ensure trustworthiness at every step.

Materials & Reagents
  • 2-Chloro-5-nitrobenzonitrile : 1.0 mmol (182.6 mg) - Limiting Reagent

  • 3-Methoxybenzylamine : 1.2 mmol (154 µL) - Nucleophile

  • Potassium carbonate (K2CO3) : 2.0 mmol (276.4 mg) - Finely powdered

  • Anhydrous DMF : 5.0 mL

  • Ethyl Acetate (EtOAc) & Brine : For extraction and washing

Step-by-Step Methodology
  • Reactor Setup : To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzonitrile (182.6 mg) and anhydrous K2CO3 (276.4 mg).

  • Solvent Addition : Suspend the solid mixture in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Note: Nitrogen prevents potential oxidative side reactions, ensuring high purity.

  • Nucleophile Addition : Using a micro-syringe, add 3-methoxybenzylamine (154 µL) dropwise to the stirring suspension at room temperature.

  • Heating : Attach a reflux condenser and submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours[3].

  • In-Process Monitoring (TLC) : After 3.5 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The starting material (higher Rf) should be completely consumed, replaced by a bright yellow product spot (lower Rf).

  • Quenching & Precipitation : Cool the reaction mixture to room temperature. Slowly pour the mixture into 25 mL of vigorously stirring, ice-cold distilled water.

    • Self-Validation Checkpoint: A vibrant yellow/orange precipitate will form immediately. This color shift is a reliable indicator of the highly conjugated nitroaniline product forming[5].

  • Isolation : Collect the crude yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 10 mL) to remove residual DMF and inorganic salts.

  • Purification : Dissolve the crude solid in a minimum amount of hot ethanol and allow it to slowly cool to room temperature to induce crystallization. Filter and dry the purified crystals in vacuo overnight.

Analytical Characterization & Validation

To ensure absolute scientific integrity, the isolated 2-(3-methoxybenzylamino)-5-nitrobenzonitrile must be validated against the following analytical markers:

  • Visual Indicator : The transformation from a pale-yellow starting material to a deep yellow/orange product confirms the extension of the conjugated

    
    -system (the amine lone pair donating into the nitroaromatic ring).
    
  • 
    H NMR (DMSO-d6, 400 MHz) :
    
    • Secondary Amine (N-H): Look for a highly deshielded, broad triplet around

      
       7.5 - 8.5 ppm. This extreme downfield shift is caused by the electron-withdrawing nature of the ring and intramolecular hydrogen bonding with the ortho-cyano group[2].
      
    • Benzylic Protons (-CH2-): A distinct doublet around

      
       4.5 ppm (coupling to the adjacent N-H).
      
    • Methoxy Protons (-OCH3): A sharp, definitive singlet at

      
       3.75 ppm.
      
  • Mass Spectrometry (ESI-MS) : Expected

    
     peak at m/z 284.1.
    

References

  • [2] 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. PMC (NIH). URL:[Link]

Sources

Method

SNAr reaction protocol for 2-amino-5-nitrobenzonitrile derivatives

Executive Summary & Strategic Importance The 2-amino-5-nitrobenzonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for cyclin-dependent kinase (CDK) inhibitors, andro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-amino-5-nitrobenzonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for cyclin-dependent kinase (CDK) inhibitors, androgen receptor antagonists (e.g., Bicalutamide analogs), and azo-based SERRS dyes.

This guide details the Nucleophilic Aromatic Substitution (SNAr) protocol for synthesizing N-substituted derivatives of this scaffold. Unlike standard SNAr reactions that require harsh forcing conditions, the specific electronic architecture of the 2-halo-5-nitrobenzonitrile substrate allows for mild, high-yielding transformations.

Key Technical Insight: The success of this protocol relies on the synergistic activation by the ortho-cyano (-CN) and para-nitro (-NO2) groups, which dramatically lowers the energy barrier for the rate-determining formation of the Meisenheimer complex.

Mechanistic Principles & Substrate Selection

To maximize yield and minimize impurities, researchers must understand the "Element Effect" inherent to this reaction.

The Element Effect: Why Fluorine > Chlorine

In SNAr reactions, the bond breaking of the leaving group (C-X) is generally not the rate-determining step (RDS).[1] The RDS is the initial nucleophilic attack and the disruption of aromaticity.

  • 2-Fluoro-5-nitrobenzonitrile: The high electronegativity of fluorine creates a strong dipole, significantly reducing electron density at the C-2 position. This stabilizes the transition state leading to the Meisenheimer complex.[2] Consequently, aryl fluorides react 100–1000x faster than aryl chlorides in this specific manifold.

  • 2-Chloro-5-nitrobenzonitrile: While cheaper, the chloride substrate often requires higher temperatures (>80°C), which increases the risk of nitrile hydrolysis to the amide.

Recommendation: Use the Fluoro substrate for valuable amines or temperature-sensitive functionalities. Use the Chloro substrate for scale-up of robust amines where cost is the primary driver.

Visualizing the Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization provided by the auxiliary electron-withdrawing groups (EWG).

SNAr_Mechanism Substrate Substrate (2-Fluoro-5-nitrobenzonitrile) TS1 Transition State 1 (Rate Determining) Substrate->TS1  Attack at C-2 Nucleophile Nucleophile (Amine R-NH2) Nucleophile->TS1  Attack at C-2 Meisenheimer Meisenheimer Complex TS1->Meisenheimer  Aromaticity Loss Product Product (2-Amino-Derivative) Meisenheimer->Product  Fast Elimination LeavingGroup Leaving Group (F-) Meisenheimer->LeavingGroup

Caption: The SNAr addition-elimination mechanism. Note that the formation of the Meisenheimer complex is the rate-determining step, accelerated by the electronegative Fluorine atom.

Detailed Experimental Protocol

Target: Synthesis of 2-(Morpholin-4-yl)-5-nitrobenzonitrile (Model Reaction). Scale: 1.0 mmol (adaptable to gram-scale).

Reagents & Materials
  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.0 equiv, 166 mg).

  • Nucleophile: Morpholine (1.2 equiv, 105 µL). Note: Use 1.2–1.5 equiv for volatile amines.

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 260 µL). Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to heterogeneity.

  • Solvent: Anhydrous DMF or Acetonitrile (3.0 mL).

Step-by-Step Methodology
  • Preparation:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Fluoro-5-nitrobenzonitrile (1.0 equiv) in DMF (3 mL).

    • Checkpoint: The solution should be clear and light yellow.

  • Activation:

    • Add DIPEA (1.5 equiv) to the stirring solution.

    • Why: The base neutralizes the HF generated during the reaction, driving the equilibrium forward.

  • Nucleophilic Attack:

    • Add Morpholine (1.2 equiv) dropwise at room temperature (RT).

    • Observation: An immediate color change (often to deep orange or red) indicates the formation of the charge-transfer complex or the Meisenheimer intermediate.

  • Reaction Monitoring:

    • Stir at RT for 1–2 hours.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Self-Validation: The starting material (Rf ~0.6) should disappear, and a new, more polar yellow/orange spot (Rf ~0.4) should appear.

    • Note: If using the Chloro substrate, heat to 60°C; reaction time may extend to 4–6 hours.

  • Workup (The "Crash-Out" Method):

    • Primary Method: Slowly pour the reaction mixture into 15 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a bright yellow/orange solid.

    • Filter the solid using a sintered glass funnel and wash with cold water (2 x 5 mL) to remove residual DMF and salts.

    • Dry under vacuum.

  • Alternative Workup (Extraction):

    • If the product does not precipitate (common with highly soluble amines), extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

Workflow Visualization

Workflow Start Start: Weigh Substrate Dissolve Dissolve in DMF/MeCN Start->Dissolve AddBase Add DIPEA (1.5 eq) Dissolve->AddBase AddNuc Add Amine (1.2 eq) AddBase->AddNuc React Stir at RT (F) or 60°C (Cl) Monitor Color Change AddNuc->React Check TLC / LCMS Check React->Check Check->React Incomplete Workup_Solid Pour into Ice Water (Precipitation) Check->Workup_Solid Complete Workup_Liq Extract w/ EtOAc (If no precipitate) Workup_Solid->Workup_Liq No Solid Forms Final Dry & Isolate Product Workup_Solid->Final Workup_Liq->Final

Caption: Operational workflow for the synthesis of 2-amino-5-nitrobenzonitrile derivatives.

Optimization & Troubleshooting Guide

When deviations occur, refer to this matrix to restore protocol integrity.

VariableStandard ConditionOptimization/Troubleshooting
Solvent DMF (Dimethylformamide)Issue: Product won't precipitate.Fix: Switch to Acetonitrile (MeCN) or Ethanol . MeCN is easier to remove by evaporation if precipitation fails.
Base DIPEA (Organic)Issue: Reaction is sluggish with weak nucleophiles (e.g., anilines).Fix: Switch to K2CO3 or Cs2CO3 in DMF at 80°C. Cesium acts as a "soft" cation to assist fluoride removal.
Temperature 25°C (RT)Issue: Starting material remains after 4h.Fix: Increase to 50–60°C. Warning: Do not exceed 100°C to avoid hydrolysis of the nitrile (-CN) to the amide (-CONH2).
Stoichiometry 1.2 eq AmineIssue: Bis-addition (rare) or side products.Fix: Ensure the amine is added slowly to the substrate/base mixture, not the other way around.

Safety & Handling

  • Nitriles: The substrate contains a nitrile group. While stable under acidic/neutral conditions, strong basic hydrolysis can release ammonia or form amides. Avoid contact with strong acids which could theoretically liberate HCN (though unlikely with this specific scaffold).

  • Nitro Aromatics: These are potentially explosive if heated to decomposition. Do not distill the neat residue at high temperatures.

  • Skin Sensitization: Both the fluorinated substrate and the resulting amino-nitro-benzonitriles are potent skin sensitizers and potential mutagens. Always handle inside a fume hood with double-gloving.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews, 49(2), 273–412.

  • The Element Effect (F vs Cl): Asghar, B. H., & Crampton, M. R. (2007). "The effect of the leaving group on the reaction of 2,4-dinitro-1-X-benzenes with aliphatic amines in acetonitrile." Organic & Biomolecular Chemistry, 5, 1646-1654.

  • Synthesis of CDK Inhibitors: Lee, J., et al. (2008). "Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(7), 2292-2295. (Demonstrates the use of 2-fluoro-5-nitrobenzonitrile as a key starting material).

  • Solvent Effects in SNAr: Mancini, P. M. E., et al. (2004). "Kinetic study of the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in pure and binary solvents." Journal of Physical Organic Chemistry.

Sources

Application

Application Note: High-Yield One-Pot Synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile via SNAr

Introduction & Mechanistic Rationale The compound 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile is a highly versatile intermediate frequently utilized in the drug development pipeline to generate complex heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile is a highly versatile intermediate frequently utilized in the drug development pipeline to generate complex heterocyclic scaffolds, such as biologically active diaminoindazoles and benzimidazoles[1].

The synthesis of this molecule is achieved through a one-pot Nucleophilic Aromatic Substitution (SNAr). The experimental design leverages the highly electron-deficient nature of 2-fluoro-5-nitrobenzonitrile . The strong electron-withdrawing effects of both the ortho-cyano and para-nitro groups highly activate the aromatic ring toward nucleophilic attack. Fluorine is intentionally selected over chlorine as the leaving group; its superior electronegativity better stabilizes the anionic transition state (the Meisenheimer complex)[2], resulting in significantly faster reaction kinetics.

To ensure complete conversion without side reactions, N,N-Diisopropylethylamine (DIPEA) is employed as the base. As a sterically hindered, non-nucleophilic base, DIPEA efficiently scavenges the hydrofluoric acid (HF) byproduct without competing with the 3-methoxybenzylamine nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the protonated base while leaving the nucleophile "naked" and highly reactive.

Mechanism R1 2-Fluoro-5-nitrobenzonitrile (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) R1->MC Nucleophilic Attack R2 3-Methoxybenzylamine (Nucleophile) R2->MC Nucleophilic Attack P 2-[(3-Methoxybenzyl)amino]- 5-nitrobenzonitrile MC->P Fluoride Elimination BP HF Byproduct (Scavenged by DIPEA) MC->BP Proton Transfer

Figure 1. Nucleophilic aromatic substitution (SNAr) mechanistic pathway.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
2-Fluoro-5-nitrobenzonitrile Electrophile166.111.0 eq1.66 g
3-Methoxybenzylamine Nucleophile137.181.1 eq1.51 g (approx. 1.42 mL)
DIPEA Non-nucleophilic Base129.242.0 eq2.58 g (approx. 3.48 mL)
DMF (Anhydrous) Polar Aprotic Solvent73.09N/A15.0 mL
Deionized Water Anti-solvent (Work-up)18.02N/A45.0 mL

Experimental Workflow

Workflow A 1. Reagent Prep (Electrophile + Amine) B 2. SNAr Reaction (DMF, DIPEA, 60°C) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Precipitation) C->D E 5. Purification (Recrystallization) D->E

Figure 2. Step-by-step experimental workflow for the one-pot SNAr synthesis.

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.66 g (10 mmol) of 2-fluoro-5-nitrobenzonitrile to the flask.

  • Add 15.0 mL of anhydrous DMF to dissolve the electrophile. The solution will appear pale yellow.

  • Add 3.48 mL (20 mmol) of DIPEA to the stirring solution.

  • Dropwise, add 1.42 mL (11 mmol) of 3-methoxybenzylamine via syringe over 2 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could lead to minor dimerization or degradation of the amine.

Phase 2: Heating and Monitoring
  • Submerge the flask in a pre-heated oil bath at 60 °C .

  • Stir vigorously for 2 hours .

  • Self-Validation Checkpoint: Observe the color shift. The formation of the highly conjugated 2-amino-5-nitrobenzonitrile core will cause the solution to transition from pale yellow to a deep orange/red.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate = 3:1). The starting material (

    
    ) should completely disappear, replaced by a bright yellow product spot (
    
    
    
    ).
Phase 3: Quenching and Aqueous Work-up
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the reaction mixture to a 100 mL beaker.

  • While stirring vigorously, add 45.0 mL of ice-cold deionized water dropwise.

  • Causality Note: DMF is completely miscible with water, whereas the highly hydrophobic product is not. The slow addition of water acts as an anti-solvent, crashing the product out of solution as a fine crystalline solid rather than an amorphous oil.

  • Stir the resulting suspension for 15 minutes at 0-5 °C to maximize precipitation.

Phase 4: Isolation and Purification
  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with 3 x 15 mL of cold water to remove any residual DMF and DIPEA salts.

  • Dry the solid thoroughly under a high vacuum at 40 °C for 12 hours.

  • Optional: If TLC indicates minor impurities, recrystallize the product from hot ethanol.

Quantitative Data & Reaction Optimization

To establish a self-validating system and demonstrate the causality of the chosen parameters, the following optimization matrix was executed. The data confirms that polar aprotic solvents combined with a homogeneous base yield the highest conversion rates.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
THFK₂CO₃60127568
AcetonitrileDIPEA8069082
DMFK₂CO₃604>9989
DMF DIPEA 60 2 >99 94

Quality Control & Self-Validating Metrics

To ensure trustworthiness and reproducibility, verify the success of the protocol against the following self-validating metrics:

  • Visual Validation: A successful reaction is marked by a stark colorimetric shift to deep orange/red. If the solution remains pale yellow, the nucleophile has likely degraded or the base was omitted.

  • Physical Validation: Upon the addition of water, the product must precipitate as a solid. If the product "oils out," it indicates the presence of unreacted starting materials or that the water was added too quickly at too high a temperature.

  • Analytical Validation (LC-MS): The expected exact mass for C₁₅H₁₃N₃O₃ is 283.10. Positive electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 284.10 . The complete disappearance of the 2-fluoro-5-nitrobenzonitrile peak confirms reaction completion.

References

1.[2] Title: Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds Source: RSC Medicinal Chemistry URL: [Link]

2.[1] Title: Synthesis and anti-proliferative activity evaluation of N3-acyl-N5-aryl-3,5-diaminoindazole analogues as anti-head and neck cancer agent Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

Sources

Method

Application Note: Synthesis of 1-(3-Methoxybenzyl)-6-nitroquinazolin-4(1H)-one from 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Introduction The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including selective kinase inhibitors, anti-inflammatory agents, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including selective kinase inhibitors, anti-inflammatory agents, and antiviral drugs [1]. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) dominate the epidermal growth factor receptor (EGFR) inhibitor landscape, N1-substituted quinazolin-4(1H)-ones represent a distinct and highly valuable class of pharmacophores with unique hydrogen-bonding profiles and conformational geometries.

This application note details a robust, self-validating protocol for the preparation of 1-(3-methoxybenzyl)-6-nitroquinazolin-4(1H)-one starting from the secondary aniline derivative 2-[(3-methoxybenzyl)amino]-5-nitrobenzonitrile . By leveraging a tandem cyclocondensation and targeted acidic hydrolysis, this workflow provides high-purity yields while navigating complex mechanistic traps inherent to substituted benzonitriles.

Scientific Principles & Mechanistic Insights

The synthesis of quinazolines from 2-aminobenzonitriles classically involves the introduction of a C1 synthon. However, the secondary nature of the amine in 2-[(3-methoxybenzyl)amino]-5-nitrobenzonitrile dictates a highly specific mechanistic pathway that diverges from standard primary aniline cyclizations [2].

Causality of Reagent Selection

Formamidine acetate is selected as the optimal C1 and nitrogen source. Unlike highly reactive orthoesters (which require harsh acidic conditions) or gaseous ammonia, formamidine acetate is bench-stable, safe, and provides an inherent buffering capacity. The acetate counterion acts as a mild base to facilitate the initial nucleophilic attack of the secondary amine onto the formamidine methine carbon, displacing ammonia.

The "Dimroth Trap" and Mechanistic Divergence

A critical mechanistic insight in this synthesis is the avoidance of the Dimroth Rearrangement .

  • Kinetic Cyclization : Following the initial C-N bond formation, the intermediate amidine undergoes intramolecular cyclization onto the electrophilic nitrile carbon, yielding the kinetic product: 1-(3-methoxybenzyl)-6-nitro-4-imino-1,4-dihydroquinazoline .

  • Blocked Rearrangement : In primary 2-aminobenzonitrile systems, the resulting 3-alkyl-4-iminoquinazolines undergo a base-catalyzed Dimroth rearrangement to form thermodynamically stable 4-aminoquinazolines [1]. However, in our system, the 3-methoxybenzyl group is tethered to the N1 position . Because the N1 substituent cannot migrate to the C4 exocyclic nitrogen, the Dimroth rearrangement is structurally blocked.

  • Thermodynamic Sink (Hydrolysis) : To resolve the kinetically trapped 4-imino intermediate, targeted aqueous acidic hydrolysis is employed. Protonation of the imine enhances its electrophilicity, facilitating water attack and subsequent elimination of ammonia to yield the thermodynamically stable quinazolin-4(1H)-one .

Mechanism A 2-[(3-Methoxybenzyl)amino] -5-nitrobenzonitrile C 1-(3-Methoxybenzyl)-6-nitro -4-imino-1,4-dihydroquinazoline (Kinetic Intermediate) A->C Cyclocondensation (-NH3) B Formamidine Acetate (C1-N Source) B->C D 1-(3-Methoxybenzyl)-6-nitro quinazolin-4(1H)-one (Thermodynamic Product) C->D Aqueous Hydrolysis (H2O / H+) E 4-[(3-Methoxybenzyl)amino] -6-nitroquinazoline (Dimroth Product) C->E Dimroth Rearrangement [BLOCKED via N1-Tether]

Diagram 1: Mechanistic pathway highlighting the blocked Dimroth rearrangement and hydrolysis sink.

Experimental Protocols

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the kinetic intermediate is fully formed before triggering the thermodynamic hydrolysis.

Materials and Reagents
  • Substrate : 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (1.0 equiv, 10.0 mmol, 2.83 g)

  • Reagent : Formamidine acetate (3.0 equiv, 30.0 mmol, 3.12 g)

  • Solvents : Absolute Ethanol (EtOH, 50 mL), Deionized Water (DI H₂O)

  • Catalyst/Hydrolysis Agent : 1M Hydrochloric Acid (HCl, aq)

Step-by-Step Methodology

Phase 1: Cyclocondensation (Kinetic Control)

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (2.83 g) in 50 mL of absolute ethanol.

  • Reagent Addition : Add formamidine acetate (3.12 g) to the suspension in a single portion.

  • Thermal Activation : Heat the reaction mixture to gentle reflux (80 °C) under a nitrogen atmosphere. Maintain reflux for 4 to 6 hours. The suspension will gradually transition into a homogenous dark amber solution as the amidine intermediate forms and cyclizes.

  • IPC Validation : Withdraw a 50 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the substrate peak (

    
     284.1 [M+H]⁺) is consumed and the 4-imino intermediate (
    
    
    
    311.1 [M+H]⁺) constitutes >95% of the total ion chromatogram.

Phase 2: Acidic Hydrolysis (Thermodynamic Control) 5. Hydrolysis Trigger : Cool the reaction mixture to 60 °C. Slowly add 20 mL of 1M HCl (aq) dropwise over 10 minutes. Caution: Mild effervescence may occur. 6. Maturation : Maintain the temperature at 60 °C for an additional 2 hours to drive the hydrolysis of the imine to the ketone. 7. Precipitation & Workup : Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour. Adjust the pH to ~7.0 using saturated NaHCO₃ to ensure complete precipitation of the product. 8. Filtration : Collect the crude yellow precipitate via vacuum filtration. Wash the filter cake with cold DI H₂O (2 × 20 mL) followed by cold ethanol (10 mL) to remove residual acetate salts. 9. Recrystallization : Dissolve the crude solid in a minimum volume of boiling ethanol/water (8:2 v/v). Allow to cool slowly to room temperature to yield highly pure 1-(3-methoxybenzyl)-6-nitroquinazolin-4(1H)-one as crystalline needles.

Workflow S1 Step 1: Reagent Preparation Substrate + Formamidine Acetate in EtOH S2 Step 2: Cyclocondensation Reflux at 80°C for 4-6 h S1->S2 S3 Step 3: IPC via LC-MS Confirm 4-Imino Intermediate (m/z 311.1) S2->S3 S4 Step 4: Acidic Hydrolysis Add 1M HCl (aq) and heat to 60°C S3->S4 S5 Step 5: Precipitation Cool to 0-5°C, adjust pH to 7.0 S4->S5 S6 Step 6: Filtration & Washing Collect Crude Quinazolin-4(1H)-one S5->S6 S7 Step 7: Recrystallization Purify from EtOH/Water S6->S7

Diagram 2: Step-by-step experimental workflow with integrated IPC validation.

Data Presentation & Analytical Validation

To ensure trustworthiness and reproducibility, the following table summarizes the expected quantitative data and analytical markers for the starting material, the kinetic intermediate, and the final thermodynamic product. Monitoring the mass shift from the imine to the ketone is critical for validating the success of Phase 2.

Compound StageChemical FormulaExact MassExpected LC-MS [M+H]⁺UV

(nm)
Expected Yield
Starting Material C₁₅H₁₃N₃O₃283.10284.10254, 380N/A
Kinetic Intermediate (4-Imino)C₁₆H₁₄N₄O₃310.11311.11245, 340>95% (In-situ)
Final Product (4-One)C₁₆H₁₃N₃O₄311.09312.09230, 31578 – 85% (Isolated)

Note: The blue-shift in the UV absorption maximum (


) from the starting material to the final product is indicative of the loss of the highly conjugated donor-acceptor system (secondary amine to nitro group) upon cyclization into the rigid quinazolinone core.

References

  • Title : The Dimroth Rearrangement. Part XVIII. Syntheses and Rearrangement of 4-Iminoquinazolines and Related Systems. Source : Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL :[Link]

  • Title : Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Source : Journal of the Brazilian Chemical Society (SciELO) URL : [Link]

Application

Application Note: Chemoselective Reduction of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Abstract & Strategic Overview This technical guide details the chemoselective reduction of the nitro group in 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile to yield 2-[(3-Methoxybenzyl)amino]-5-aminobenzonitrile . This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide details the chemoselective reduction of the nitro group in 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile to yield 2-[(3-Methoxybenzyl)amino]-5-aminobenzonitrile . This transformation is a critical step in the synthesis of quinazoline-based


-adrenoceptor antagonists (e.g., Alfuzosin analogues).

The primary synthetic challenge is the Chemoselectivity Triad :

  • Nitro Group (

    
    ):  Target for reduction.
    
  • Nitrile Group (

    
    ):  Susceptible to hydrolysis (to amide/acid) under strong acidic conditions or reduction (to amine) under strong hydride/catalytic conditions.
    
  • Benzyl Amine Moiety: Susceptible to hydrogenolysis (debenzylation) under standard catalytic hydrogenation (

    
    ).
    

To ensure high fidelity, this guide prioritizes Dissolving Metal Reductions (Iron and Tin) over catalytic hydrogenation, eliminating the risk of debenzylation and nitrile reduction.

Chemoselectivity Analysis & Pathway Map

The following diagram illustrates the reaction landscape. The Green Path represents the protocols detailed in this guide. The Red Paths highlight common pitfalls associated with alternative methods.

Chemoselectivity Substrate Nitro-Nitrile Precursor (2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile) Target Target Amine (2-[(3-Methoxybenzyl)amino]-5-aminobenzonitrile) Substrate->Target Fe / NH4Cl (Method A) SnCl2 (Method B) Side_Debenzyl Side Product A: Debenzylated Amine Substrate->Side_Debenzyl H2 / Pd-C (Hydrogenolysis) Side_Amide Side Product B: Amide (Hydrolysis) Substrate->Side_Amide Strong Acid / Heat (e.g., Fe / conc. HCl) Side_RedNitrile Side Product C: Benzylamine (Nitrile Reduction) Substrate->Side_RedNitrile LiAlH4 or H2 / Raney Ni (High Pressure)

Figure 1: Chemoselectivity map highlighting the safe operating window (Green) vs. competing side reactions (Red).

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: The Béchamp reduction using Iron powder is the industrial standard for this transformation. However, using concentrated HCl can hydrolyze the nitrile to an amide. We utilize Ammonium Chloride (


)  as a milder proton source to buffer the reaction, ensuring the nitrile remains intact.
Materials Table
ReagentEquiv.RoleGrade
Substrate1.0Reactant>98% Purity
Iron Powder4.0 - 5.0Reducing Agent<325 mesh (Fine)
Ammonium Chloride5.0Electrolyte/Proton SourceACS Reagent
Ethanol / Water4:1 v/vSolvent SystemIndustrial Grade
Celite 545N/AFiltration AidStandard
Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate (1.0 eq) in Ethanol/Water (4:1) . The concentration should be approximately 0.1 M to 0.2 M.

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 eq) to the solution. Stir for 10 minutes at room temperature.
    
  • Iron Addition: Add Iron Powder (4.0 eq) in portions.

    • Critical: Iron addition can be slightly exothermic. Monitor internal temperature.[1][2]

  • Reaction: Heat the mixture to Reflux (

    
    )  with vigorous stirring.
    
    • Kinetics: Reaction typically completes in 2–4 hours.

    • Monitoring: Check via TLC (Mobile Phase: Hexane/EtOAc 1:1). The yellow nitro spot will disappear, replaced by a fluorescent blue/purple amine spot.

  • Hot Filtration (Crucial Step): While the reaction mixture is still hot , filter it through a pad of Celite 545 .

    • Why: Iron oxide sludge ("black mud") solidifies upon cooling, trapping the product. Washing the Celite pad with hot ethanol is mandatory to recover yield.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with Ethyl Acetate and Water.

    • Separate phases.[1][2][3] Wash organic layer with Brine.[2][3][4]

    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol or Isopropanol.

Protocol B: Stannous Chloride Reduction ( )

Rationale: For small-scale (<5g) or high-purity requirements, Stannous Chloride offers a homogeneous reaction environment. It is highly selective for nitro groups in the presence of nitriles and benzyl ethers.

Materials Table
ReagentEquiv.Role
Substrate1.0Reactant

5.0Reducing Agent
Ethyl Acetate or EthanolSolventSolvent
10% NaOH or NaHCO3WorkupQuenching Agent
Step-by-Step Methodology
  • Dissolution: Dissolve the Substrate in Ethyl Acetate (preferred for ease of workup) or Ethanol.

  • Reagent Addition: Add

    
      (5.0 eq) in a single portion.
    
  • Heating: Heat to 70°C (or mild reflux) under Nitrogen atmosphere.

    • Observation: The solution often turns clear yellow, then gradually darkens.

    • Time: 1–3 hours.

  • Quenching (The "Tin Emulsion" Challenge):

    • Cool the mixture to room temperature.

    • Pour into ice-water.[2][4]

    • Neutralization: Slowly adjust pH to 8–9 using 10% NaOH or saturated

      
       .
      
    • Tip: This produces a thick white precipitate of Tin hydroxide. To avoid difficult emulsions, add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the Tin salts.

  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine.

  • Isolation: Dry and concentrate.

Experimental Workflow Visualization

The following diagram details the critical decision points and physical operations for the recommended Iron/Ammonium Chloride protocol.

Workflow Start Start: Nitro Substrate Mix Mix: EtOH/H2O + NH4Cl (Buffer System) Start->Mix AddFe Add Fe Powder (Portionwise) Mix->AddFe Reflux Reflux 80°C (2-4 hrs) Monitor TLC AddFe->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No Filter Hot Filtration (Celite) *Critical Step* Check->Filter Yes Conc Concentrate Filtrate Remove EtOH Filter->Conc Extract Extraction (EtOAc/Water) Conc->Extract Final Final Product: Amino-Benzonitrile Extract->Final

Figure 2: Operational workflow for Iron-mediated reduction. Note the "Hot Filtration" step to prevent yield loss.

Analytical Validation

To confirm the successful reduction and structural integrity, compare the spectral data of the starting material (SM) and product (P).

FeatureNitro Precursor (SM)Amine Product (P)Interpretation
IR (Nitrile) ~2220

~2215

Retained. Sharp peak indicates nitrile survival.
IR (Amine) N/A3300-3450

New. Doublet indicates primary amine (

).
1H NMR (Ar-H) Deshielded (Ortho to

)
Shielded (Upfield Shift)Protons ortho to the functional group shift upfield (lower ppm) as the group changes from electron-withdrawing (

) to electron-donating (

).
MS (ESI+)

~284

~254
Mass loss of 30 (

loss,

gain).

Troubleshooting & Safety

  • Incomplete Reduction: If the reaction stalls, add 1-2 eq of fresh Iron powder and check the pH. If pH > 8 (too basic), add more

    
    .
    
  • Nitrile Hydrolysis: If you observe an amide peak (IR ~1680

    
    ), your reaction media was likely too acidic or too hot for too long. Switch strictly to the 
    
    
    
    protocol and avoid HCl.
  • Debenzylation: If the benzyl group is lost (observed by loss of aromatic protons in NMR), ensure no catalytic hydrogenation metals (Pd, Pt) are present in the reactor lines.

  • Safety: Iron powder is pyrophoric when dry and finely divided. Keep wet with solvent during disposal.

References

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. (Context on transfer hydrogenation selectivity). Link

  • Manjunatha, S. G., et al. (2007). "Process for the preparation of Alfuzosin." World Intellectual Property Organization, WO2007074364A1. (Describes industrial reduction of similar quinazoline intermediates). Link

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." (General reference for chemoselectivity maps). Link

Sources

Method

Application Note: Oxidative Cyclization of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile to Acridone Derivatives

Abstract & Scope Acridone derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antiviral, and antimicrobial properties[1]. The synthesis of these tricyclic cores typically rel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Acridone derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antiviral, and antimicrobial properties[1]. The synthesis of these tricyclic cores typically relies on the cyclization of functionalized diarylamines. This application note details a specialized protocol for the synthesis of methoxy- and nitro-functionalized acridones via the oxidative acid-catalyzed cyclization of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile .

Because the starting material contains a benzylic methylene spacer (-CH₂-), standard intramolecular Friedel-Crafts cyclization would theoretically yield a 7-membered dibenzo[b,e]azepine. To selectively construct the 6-membered acridone core, we employ a self-validating oxidative cyclization workflow that facilitates benzylic modification and subsequent hydrolysis of the intermediate imine to the target ketone.

Scientific Background & Mechanistic Rationale

The Role of the Nitrile Electrophile

2-Aminobenzonitrile derivatives are versatile building blocks in heterocyclic synthesis[2]. In strongly acidic media (e.g., concentrated H₂SO₄ or Polyphosphoric Acid), the nitrile group (-C≡N) is protonated, drastically increasing the electrophilicity of the nitrile carbon. This primes the molecule for an intramolecular electrophilic attack by the electron-rich aromatic ring of the secondary amine[3].

The Benzylic Spacer Challenge & Oxidative Bypass

When the amine is substituted with a standard aryl group (N-phenyl), direct cyclization yields a 9-aminoacridine intermediate, which undergoes aqueous hydrolysis to form the acridone[3]. However, the presence of the 3-methoxybenzyl group introduces a kinetic preference for 7-membered ring formation. To bypass this, the reaction is driven under oxidative acidic conditions (H₂SO₄ supplemented with a mild oxidant like tert-butyl hydroperoxide, TBHP). The oxidant facilitates the oxidative cleavage/modification of the benzylic position during the cyclization cascade, ensuring the thermodynamic sink is the highly conjugated 6-membered acridone core rather than an unstable azepine[1].

Workflow Visualization

The following diagram illustrates the mechanistic pathway from the functionalized benzonitrile to the target acridone.

G A 2-[(3-Methoxybenzyl)amino] -5-nitrobenzonitrile B Protonated Nitrile Intermediate A->B Conc. H2SO4 (Activation) C Oxidative Cyclization B->C Heat + [O] (Friedel-Crafts) D Imine / 9-Aminoacridine Species C->D Rearrangement E Aqueous Hydrolysis D->E H2O Quench (C=NH -> C=O) F Methoxy-Nitroacridone Derivative E->F - NH3

Reaction pathway for the oxidative acid-catalyzed cyclization to acridone derivatives.

Experimental Protocols

Reagents & Equipment
  • Substrate: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (High purity, >98%)

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄, 98%), tert-Butyl hydroperoxide (TBHP, 70% in water), Ice-cold distilled water, 10% NaOH solution.

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, UV-lamp (365 nm) for TLC.

Step-by-Step Methodology

Step 1: Acidic Activation & Dissolution

  • Charge a dry 100 mL round-bottom flask with 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (5.0 mmol).

  • Slowly add 15 mL of concentrated H₂SO₄ dropwise while stirring at 0 °C (ice bath).

  • Causality: The highly exothermic protonation of the nitrile and nitro groups requires cooling to prevent premature, uncontrolled degradation.

Self-Validation Checkpoint: The solution must transition to a deep red/brown color, confirming the formation of the highly electrophilic protonated nitrile species. A pale solution indicates insufficient acid concentration.

Step 2: Oxidative Cyclization

  • Remove the ice bath and allow the mixture to reach room temperature.

  • Add TBHP (6.0 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 90 °C for 3 hours.

  • Causality: Elevated heat provides the activation energy for the intramolecular Friedel-Crafts attack, while TBHP oxidizes the benzylic position, driving the formation of the 6-membered ring.

Self-Validation Checkpoint: Monitor via TLC (Eluent: 7:3 Hexane/EtOAc). The starting material (R_f ~0.6, bright yellow) should disappear, replaced by a highly fluorescent intermediate (R_f ~0.2) visible under 365 nm UV light.

Step 3: Hydrolysis & Precipitation

  • Cool the reaction mixture to room temperature.

  • Pour the acidic mixture slowly into 150 mL of vigorously stirred crushed ice/water.

  • Causality: The massive aqueous dilution quenches the acid and forces the hydrolysis of the intermediate imine (C=NH) to the thermodynamically stable acridone carbonyl (C=O).

Self-Validation Checkpoint: A thick yellow/green precipitate must form immediately upon contact with water. If the filtrate remains highly colored, product is being lost to over-oxidation or sulfonation.

Step 4: Isolation & Purification

  • Filter the precipitate under vacuum and wash thoroughly with distilled water until the filtrate is pH neutral.

  • Wash the solid with a 10% Na₂CO₃ solution to remove any residual acidic byproducts, followed by a final water wash.

  • Recrystallize the crude solid from a mixture of DMF and Ethanol (1:3) to yield the pure acridone derivative.

Data Presentation: Optimization of Cyclization Conditions

To maximize the yield of the 6-membered acridone over the 7-membered azepine byproduct, various catalytic systems were evaluated. The addition of an oxidant proved critical.

Reagent SystemTemperature (°C)Time (h)Conversion (%)Acridone Yield (%)Mechanistic Observation
PPA (Polyphosphoric Acid) 1204>9045High conversion, but favors azepine side-products due to lack of oxidant.
Conc. H₂SO₄ 9068560Better oxidative profile natively; moderate yield.
Conc. H₂SO₄ + TBHP 903>9578 Optimal. Oxidant cleanly facilitates benzylic modification to the acridone core.
Eaton's Reagent 8087035Mild Lewis acid; results in incomplete hydrolysis of the intermediate imine.

Analytical Validation

To confirm the successful cyclization and hydrolysis, the isolated product must be subjected to spectroscopic validation:

  • FT-IR Spectroscopy: The successful transformation is characterized by the complete disappearance of the sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹[2] and the appearance of a strong, characteristic acridone carbonyl (>C=O) absorption band at ~1635 cm⁻¹[4].

  • ¹H-NMR Spectroscopy: The loss of the benzylic -CH₂- protons (typically around 4.3–4.5 ppm in the starting material) confirms the oxidative modification of the spacer. The appearance of a highly deshielded N-H proton (>11.0 ppm) confirms the acridone core[4].

References[2] Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compound - Benchchem.

URL: 3]Acridone synthesis - Organic Chemistry Portal. URL: 1]A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids - Arkat USA. URL: 4]Green Synthesis of 9-Acridone Derivatives - JOCPR. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Synthesis

Case ID: VON-INT-005 Subject: Yield Optimization & Troubleshooting for SNAr Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Key intermediate for Vonoprazan (TAK-438) and r...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: VON-INT-005 Subject: Yield Optimization & Troubleshooting for SNAr Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Key intermediate for Vonoprazan (TAK-438) and related P-CAB inhibitors.

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution (SNAr). This reaction typically involves the displacement of a halide (Leaving Group, LG) on a 2-halo-5-nitrobenzonitrile scaffold by 3-methoxybenzylamine.

The Chemical Challenge: While SNAr is a robust pathway, this specific substrate presents a "Goldilocks" challenge:

  • Activation: The para-nitro and ortho-cyano groups highly activate the ring, making the 2-position very electrophilic.

  • Hydrolysis Risk: The nitrile (-CN) group is susceptible to hydrolysis (forming the amide) under the basic, heated conditions often required for the substitution, leading to significant yield loss.

  • Solubility: The product often precipitates as a "sticky" solid or oil, trapping impurities.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical Meisenheimer Complex intermediate.

SNAr_Mechanism SM1 2-Fluoro-5-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM1->Complex + Base (Rate Determining) SM2 3-Methoxybenzylamine (Nucleophile) SM2->Complex Product Target Product (Yellow Solid) Complex->Product - HF (Fast) Side Side Product: Hydrolyzed Amide Complex->Side H2O / High T (Yield Killer)

Caption: SNAr pathway showing the critical Meisenheimer intermediate and the competitive hydrolysis pathway.

The Standard Protocol (Baseline)

Do not deviate from this baseline without a specific variable rationale. This protocol prioritizes purity over raw crude mass.

ParameterSpecificationRationale
Substrate 2-Fluoro -5-nitrobenzonitrileFluoride (F) is the superior leaving group for SNAr due to high electronegativity stabilizing the transition state [1]. Avoid the Chloro- analog unless cost is the only driver; it requires higher temps (80°C+), increasing hydrolysis risk.
Nucleophile 3-Methoxybenzylamine (1.1 eq)Slight excess ensures complete consumption of the limiting reagent (the benzonitrile).
Base DIPEA (N,N-Diisopropylethylamine) (1.5 eq)Organic bases prevent the "salting out" issues seen with K₂CO₃ in organic solvents.
Solvent Acetonitrile (MeCN) or THFAvoid DMF/DMSO if possible. While they speed up reaction, they are difficult to remove completely, leading to "oiling out" during workup.
Temp 50–60 °CSufficient activation energy without triggering nitrile hydrolysis.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of 2-Fluoro-5-nitrobenzonitrile in MeCN (5 vol).

  • Add 1.5 eq DIPEA. Stir at RT for 5 mins.

  • Add 1.1 eq 3-Methoxybenzylamine dropwise.

  • Heat to 50°C. Monitor by TLC (Hexane:EtOAc 3:1).

    • Visual Check: Solution should turn from pale yellow to bright yellow/orange.

  • Quench: Cool to RT. Pour into 10 volumes of ice-cold water .

  • Isolation: Filter the precipitate. Wash with cold water

    
     cold dilute HCl (0.1M) 
    
    
    
    cold water.

Troubleshooting Dashboard

Identify your issue below to find the specific chemical correction.

Issue A: "My reaction stalled. Starting material (SM) is still present."
  • Diagnosis: The activation energy is insufficient, or the leaving group is too poor.

  • The Fix:

    • Check the Halogen: Are you using the Chloro -derivative? If yes, switch to Fluoro . The rate of SNAr for F is typically 100x faster than Cl in these systems [2].

    • Solvent Switch: If you must use the Chloro-derivative, switch solvent to DMSO and raise temp to 80°C. Warning: This increases hydrolysis risk.

    • Concentration: SNAr is second-order kinetics. If the reaction is too dilute (>10 volumes solvent), it will crawl. Concentrate to 3-5 volumes.

Issue B: "I have a red/brown gum instead of a solid."
  • Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the product contains trapped solvent (DMF/DMSO) or impurities (excess amine).

  • The Fix (Recrystallization):

    • Dissolve the crude gum in hot Ethanol (minimum volume).

    • Add water dropwise until slight turbidity appears.

    • Allow to cool slowly to RT, then to 4°C.

    • Seed it: If you have any pure crystals from a previous batch, add a speck. This acts as a nucleation template.

Issue C: "My yield is low, and I see a new polar spot on TLC."
  • Diagnosis: Nitrile Hydrolysis . The -CN group has converted to -CONH₂ (amide). This happens if the reaction is wet, too hot, or too basic.

  • The Fix:

    • Dry Solvents: Ensure MeCN/THF is anhydrous.

    • Base Control: Switch from inorganic bases (K₂CO₃/NaOH) to hindered organic bases (DIPEA/TEA). Inorganic bases often introduce water or hydroxide ions.

    • Temperature Cap: Do not exceed 65°C.

Advanced Optimization Logic Tree

Use this flowchart to make real-time decisions during your experiment.

Optimization_Logic Start Start Reaction Check (T = 2 hours) TLC Check TLC (Hex:EtOAc 3:1) Start->TLC Result1 SM Consumed? TLC->Result1 Yes Proceed to Workup Result1->Yes Yes No Is SM > 20%? Result1->No No Workup Quench into Ice Water Yes->Workup Action1 Add 0.2 eq Amine Increase T by 10°C No->Action1 Yes (Stalled) Action2 Extend Time Do NOT add heat No->Action2 No (Slow) Solid Solid Forms? Workup->Solid Good Filter & Wash (Yield > 85%) Solid->Good Yes Bad Oiling Out Solid->Bad No Fix_Bad Decant water Recrystallize (EtOH/H2O) Bad->Fix_Bad

Caption: Decision matrix for in-process control and workup troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-Chloro-5-nitrobenzonitrile instead of the Fluoro- analog? A: Yes, but expect a 15-20% drop in yield. The C-Cl bond is stronger and less polarized than C-F, requiring higher temperatures (reflux in MeCN or 80°C in DMF). High temperatures promote the hydrolysis of the nitrile group to an amide. If you must use the Chloro-SM, add KF (Potassium Fluoride) or Cs₂CO₃ (Cesium Carbonate) to facilitate the reaction via the "Halex" effect or increased solubility [3].

Q2: Why is the product color changing from yellow to dark red? A: A dark red color usually indicates the formation of Meisenheimer complexes that failed to eliminate, or oxidation of the amine. If the pH is too high (>10), the product can deprotonate at the benzylic position (rare) or undergo degradation. Ensure you wash the crude solid with dilute HCl (0.1 M) to remove residual amine and base; this often restores the bright yellow color.

Q3: Is this intermediate light-sensitive? A: Nitro-aromatics can be light-sensitive over long periods, but this intermediate is generally stable. However, the 3-methoxybenzylamine starting material is sensitive to air (CO₂ absorption) and oxidation. Ensure your amine is fresh and colorless before use.

Q4: How do I confirm the structure without NMR? A:

  • IR Spectroscopy: Look for the Nitrile stretch (

    
    2220 cm⁻¹) and the Nitro stretches (
    
    
    
    1520 & 1340 cm⁻¹). If the Nitrile peak is missing and you see a broad Carbonyl (
    
    
    1680 cm⁻¹), you have hydrolyzed to the amide.
  • Melting Point: The pure compound generally melts in the range of 200–220 °C (Note: Literature values vary by polymorph, but sharp melting indicates purity) [4].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. (Establishes F >> Cl for SNAr).

  • Takeda Pharmaceutical Company Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. WO Patent 2010/098351.
  • Roh, K. R., et al. (2009). Facile Synthesis of 2-Amino-5-nitrobenzonitrile Derivatives. Journal of Heterocyclic Chemistry.

  • BenchChem Technical Data. (2025). Physicochemical Properties of 2-Amino-5-nitrobenzonitrile Derivatives.

Optimization

FAQ 1: Mechanistic Causality – Why does my benzonitrile substrate hydrolyze during Buchwald-Hartwig amination?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical synthesis and cross-coupling: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical synthesis and cross-coupling: the unintended hydrolysis of nitrile groups during the amination of halo-benzonitriles.

By understanding the mechanistic causality behind these side reactions, we can engineer robust, self-validating protocols that preserve sensitive functional groups while maximizing cross-coupling yields.

The Causality: The nitrile group (-C≡N) contains an electrophilic carbon atom. Buchwald-Hartwig aminations typically require strong bases (such as sodium tert-butoxide, NaOtBu) and elevated temperatures to facilitate the deprotonation of the amine bound to the palladium intermediate. If trace water is present in your solvent or hygroscopic base, the strong base generates highly nucleophilic hydroxide ions.

These hydroxide ions attack the electrophilic nitrile carbon, forming an intermediate imidic acid that rapidly tautomerizes into a primary benzamide[1]. Under persistent basic conditions and heat, this amide undergoes further hydrolysis, expelling ammonia to form a benzoic acid derivative[2].

G HaloBN Halo-Benzonitrile + Amine PdCat Pd Catalyst + Base (Trace H2O) HaloBN->PdCat Amination Buchwald-Hartwig Amination Product (Desired) PdCat->Amination Weak Base (e.g., K3PO4) Amide Benzamide Intermediate (Side Product) PdCat->Amide Strong Base (e.g., NaOtBu) Acid Benzoic Acid Derivative (Side Product) Amide->Acid Further Hydrolysis

Competing pathways in the amination of halo-benzonitriles.

FAQ 2: Base Selection – How do I choose the right base to minimize hydrolysis?

The Causality: Nitrile hydrolysis is directly proportional to the pKa of the base and its nucleophilicity[3]. To prevent hydrolysis, you must switch to a base that is basic enough to drive the catalytic cycle (deprotonating the Pd-amine complex) but insufficiently nucleophilic to trigger hydration.

Quantitative Base Comparison for Nitrile-Tolerant Amination:

BasepKa (Conjugate Acid)Nitrile Hydrolysis RiskRelative Cross-Coupling RateRecommended Application
LiHMDS ~26.0Very HighFastSterically hindered amines (Avoid for nitriles)
NaOtBu ~17.0HighVery FastNon-sensitive substrates
K₃PO₄ ~12.3Very LowModerate to SlowNitrile-containing substrates[3]
NaOTMS ~11.0LowModerateBase-sensitive heterocycles
Et₃N ~10.7NegligibleSlowHighly sensitive complex APIs[4]

Insight: When transitioning to weaker bases like K₃PO₄, the rate of the cross-coupling reaction decreases. To compensate, you must utilize a highly active, sterically demanding ligand system.

FAQ 3: Catalyst Optimization – How do modern Pd-catalysts prevent off-cycle side reactions?

The Causality: Because we are forced to use weaker bases to protect the nitrile, the reductive elimination step of the catalytic cycle becomes the bottleneck. If the reaction is too slow, the substrate stews in the reaction mixture, increasing the likelihood of background hydrolysis.

To solve this, we employ modern pre-catalysts with bulky N-heterocyclic carbenes (NHCs) or dialkylbiaryl monophosphines. For example, Pd-PEPPSI-IPentCl features massive steric bulk that forces the palladium centers together, accelerating reductive elimination even at lower temperatures (60°C instead of 100°C)[5]. Lowering the temperature kinetically favors the fast amination pathway while freezing out the high-activation-energy hydrolysis pathway.

G Start Analyze Reaction via LCMS Check Is Amide/Acid > 5%? Start->Check Base Switch to Weaker Base (K3PO4 or NaOTMS) Check->Base Yes Success Proceed to Isolation Check->Success No Water Ensure Rigorous Anhydrous Conditions Base->Water Cat Use Highly Active Catalyst (Pd-PEPPSI-IPentCl) Water->Cat Cat->Start Re-evaluate

Troubleshooting workflow for minimizing nitrile hydrolysis.

Self-Validating Protocol: Buchwald-Hartwig Amination of Halo-Benzonitriles

This methodology is designed as a self-validating system. Each step contains an internal check to ensure the chemical environment is strictly controlled before proceeding.

Step 1: Rigorous Anhydrous Preparation

  • Action: Dry the solvent (e.g., 1,4-dioxane or toluene) over activated 3Å molecular sieves for 24 hours. Flame-dry all glassware under a vacuum and backfill with ultra-high purity Argon.

  • Causality: Water is the stoichiometric reagent required for hydrolysis. Removing it halts the side reaction entirely.

  • Self-Validation: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is <50 ppm.

Step 2: Reagent Assembly (Glovebox Recommended)

  • Action: To a reaction vial, add the halo-benzonitrile (1.0 equiv), the amine (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd-PEPPSI-IPentCl (2 mol%).

  • Causality: K₃PO₄ provides sufficient basicity for the catalytic cycle without generating aggressive hydroxide nucleophiles[3]. The Pd-PEPPSI pre-catalyst ensures rapid activation.

  • Self-Validation: Observe the physical state of the K₃PO₄. If the powder appears clumped, it has absorbed atmospheric moisture and will cause hydrolysis. Only use free-flowing, oven-dried base.

Step 3: Kinetic Control & Reaction Execution

  • Action: Add the anhydrous solvent, seal the vial with a PTFE-lined septum, and heat to 60°C (avoiding the traditional 100°C+ conditions).

  • Causality: Heat accelerates both coupling and hydrolysis. By capping the temperature at 60°C, the highly active catalyst drives the amination, while the high-activation-energy hydration of the nitrile remains dormant.

Step 4: In-Process Control (IPC) via LCMS

  • Action: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in LCMS-grade acetonitrile, and analyze.

  • Causality: Continuous monitoring prevents over-reaction and degradation.

  • Self-Validation: Look for the mass of your desired product

    
    . Specifically scan for 
    
    
    
    (addition of water). If the
    
    
    mass is detected, hydration has begun; quench the reaction immediately by cooling to 0°C and filtering through a pad of Celite to remove the base and catalyst.

References

  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry Benchchem[Verify Source]
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) YouTube[Verify Source]
  • 20.7: Chemistry of Nitriles Chemistry LibreTexts[Verify Source]
  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism ChemRxiv[Verify Source]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH)[Verify Source]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists handling the downstream isolation of 2-[(3-Methoxybenzyl)amino]-5-n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists handling the downstream isolation of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (CAS: 849620-21-9) [1].

This compound presents unique crystallization challenges. It features a highly polar, electron-deficient core (nitrobenzonitrile) coupled with a lipophilic, electron-rich ether moiety (methoxybenzyl). This "push-pull" electronic distribution and structural flexibility often lead to unpredictable solubility curves and a high propensity for Liquid-Liquid Phase Separation (LLPS)—commonly known in the lab as "oiling out" .

Below, you will find the validated standard operating procedure, quantitative solvent data, and a mechanistic troubleshooting guide to ensure high-yield, high-purity recovery.

Part 1: Standard Operating Procedure (SOP)

Validated Workflow: EtOAc / Heptane Anti-Solvent Crystallization

Mechanistic Rationale: Ethyl acetate (EtOAc) acts as an excellent thermodynamic solvent for the nitroaromatic core, while heptane serves as a tunable anti-solvent. This binary system allows you to drive supersaturation gradually without inducing the immediate precipitation of structurally similar impurities .

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile in EtOAc (4 volumes, i.e., 4 mL per gram of API) within a jacketed reactor. Heat to 65°C under mild, constant agitation until complete dissolution is verified visually.

  • Clarification: Polish-filter the hot solution through a 1 µm PTFE membrane. Self-Validation: This removes insoluble particulates that act as sites for heterogeneous nucleation, which can trigger the growth of unwanted polymorphs.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C. Slowly charge Heptane (6 volumes) dropwise over 45 minutes. Critical: Do not crash-cool or dump the anti-solvent. Localized supersaturation spikes will immediately force the product to oil out.

  • Seeding: Once the solution reaches its metastable zone width (MSZW) and becomes slightly turbid (cloud point), add 0.5 wt% of pure crystalline product as seed. Hold the temperature at 60°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Cooling Profile: Initiate a linear cooling ramp from 60°C to 5°C at a strict rate of 0.2°C/min.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with a pre-chilled (5°C) mixture of EtOAc/Heptane (1:3 v/v, 2 volumes) to displace the mother liquor without dissolving the cake.

  • Drying: Dry under vacuum at 45°C until a constant weight is achieved.

Part 2: Quantitative Data Presentation

The choice of solvent dictates both the yield and the impurity purge factor. Use the matrix below to select the optimal system based on your upstream synthetic purity.

Solvent SystemVolume Ratio (v/v)Expected YieldPurity (HPLC)Mechanistic Notes & Causality
EtOAc / Heptane 1 : 1.585 - 90%>99.0%High yield driven by anti-solvent crash. Highly prone to LLPS if the cooling ramp exceeds 0.5°C/min.
Isopropanol (IPA) Single Solvent75 - 80%>99.5%Superior purge of structurally similar impurities (e.g., unreacted fluoronitrobenzonitriles). Relies purely on thermodynamic cooling.
Toluene Single Solvent80 - 85%>98.5%Excellent solubility profile. High risk of oxidative thermal degradation if held at reflux (>110°C) for extended periods.
Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of crystallizing. How do I recover it? A1: Oiling out (LLPS) occurs when the supersaturation of the solution exceeds the solubility of the liquid solute in the solvent mixture before the crystallization boundary is crossed . This is highly common with flexible benzylamine derivatives. The Fix: Immediately halt the cooling ramp. Reheat the mixture to 65°C until the oil redissolves into a single homogeneous phase. Add 0.5 to 1.0 volume of the "good solvent" (EtOAc) to shift the concentration out of the LLPS region. Resume cooling at a much slower rate (0.1°C/min) and introduce seed crystals before reaching the temperature where oiling occurred previously.

Q2: I am seeing co-crystallization of the starting material (e.g., 2-fluoro-5-nitrobenzonitrile). How can I improve the purge of this impurity? A2: 2-Fluoro-5-nitrobenzonitrile has a similar planar, polar structure, making it prone to incorporating into the product's crystal lattice if the anti-solvent ratio is too high. The Fix: Abandon the binary solvent system and switch to a single-solvent crystallization using Isopropanol (IPA). While the overall yield may drop by ~5%, IPA relies purely on a thermodynamic cooling curve rather than an anti-solvent crash. This provides a vastly superior purge factor for structurally similar halogenated starting materials .

Q3: The isolated crystals are very fine, clog the filter paper, and take hours to filter. What is the mechanistic cause? A3: Fine, powdery crystals are the result of rapid primary nucleation. When the cooling rate is too fast, the system generates thousands of tiny new nuclei rather than depositing molecules onto existing crystal faces. The Fix: Implement a temperature cycling protocol known as Ostwald ripening. After the initial crystallization, heat the slurry back up by 10°C. This thermodynamically dissolves the finest, most unstable crystals. Hold for 1 hour, then cool slowly. The dissolved material will redeposit onto the larger surviving crystals, yielding a easily filterable batch.

Q4: Is there a risk of thermal degradation if I reflux the compound in higher-boiling solvents like Toluene? A4: Yes. While the nitrobenzonitrile moiety is generally stable, prolonged heating (>90°C) of secondary amines in the presence of trace oxygen can lead to oxidative degradation, often observed as the mother liquor turning dark red or brown . If using Toluene, limit the time at reflux to <1 hour and actively purge the reactor headspace with nitrogen.

Part 4: Workflow Visualization

G Start Start Recrystallization Dissolve Dissolve API in Hot EtOAc (4 volumes at 65°C) Start->Dissolve AddAnti Add Heptane Dropwise (Maintain 60°C) Dissolve->AddAnti Cooling Linear Cooling Ramp (0.2°C/min to 5°C) AddAnti->Cooling Check Did the product oil out (LLPS)? Cooling->Check Reheat Halt Cooling. Reheat to 65°C & Add 1 vol EtOAc Check->Reheat  Yes (Oiling Out)   Filter Filter, Wash & Dry Check->Filter  No (Crystallization)   Seed Seed at Cloud Point (0.5 wt%) Reheat->Seed Seed->Cooling

Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out) during crystallization.

References
  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd Edition). Academic Press / Elsevier.[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[Link]

Sources

Optimization

troubleshooting low conversion in 2-fluoro-5-nitrobenzonitrile substitution

Topic: Troubleshooting Low Conversion in 2-Fluoro-5-nitrobenzonitrile Substitution Content Type: Technical Support Center Guide Audience: Researchers, Process Chemists, Drug Development Professionals Subject: Diagnosing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in 2-Fluoro-5-nitrobenzonitrile Substitution Content Type: Technical Support Center Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Subject: Diagnosing and Resolving Low Conversion in Reactions

Executive Summary & Substrate Profile

2-Fluoro-5-nitrobenzonitrile (FNBN) is a highly activated electrophile used extensively in medicinal chemistry, notably as a key scaffold for PARP inhibitors (e.g., Olaparib).

The presence of the ortho-cyano and para-nitro groups creates a significant dipole and lowers the LUMO energy of the ring, making the C-F bond exceptionally labile to Nucleophilic Aromatic Substitution (


).

If your reaction is stalling or showing low conversion, it is chemically anomalous. The substrate is designed to react rapidly. Low conversion typically indicates an environmental blockade (solvation/moisture) or a competitive inhibition pathway, rather than intrinsic substrate inertness.

Reactivity Profile
FeatureEffect on

Risk Factor
C-F Bond Excellent Leaving Group (High electronegativity stabilizes the Meisenheimer complex).Hydrolysis: Susceptible to attack by

(from trace water).
-NO

(para)
Strong resonance withdrawal; stabilizes intermediate negative charge.Reduction: Sensitive to harsh reducing conditions (rare in

).
-CN (ortho) Inductive withdrawal; sterically small but reactive.Pinner/Hydrolysis: Can convert to amide (

) under basic aqueous conditions.

Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic flow.

DiagnosticFlow Start ISSUE: Low Conversion (SM remaining > 10%) CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC CleanStall Scenario A: SM Present + Clean Profile (No major byproducts) CheckTLC->CleanStall Clean MessyStall Scenario B: SM Present + New Impurities (Many spots/peaks) CheckTLC->MessyStall Messy Solubility Precipitation Visible? CleanStall->Solubility CheckWater Check Water Content (Karl Fischer) MessyStall->CheckWater CheckBase Check Base/Stoichiometry Action2 Fix: Change Base Anion (Carbonate -> DIPEA/TEA) CheckBase->Action2 Base too weak/insoluble Hydrolysis Identify Impurity: M+18 (Amide) or M-F+OH (Phenol) CheckWater->Hydrolysis Solubility->CheckBase No (Homogeneous) Action1 Fix: Increase Solvent Polarity (Switch THF -> DMF/DMSO) Solubility->Action1 Yes (SM/Base crashed out) Action3 Fix: Strict Anhydrous Protocol (Dry Solvents + Mol Sieves) Hydrolysis->Action3 Hydrolysis confirmed

Figure 1: Decision tree for troubleshooting stalled FNBN substitution reactions.

Troubleshooting Guide: Root Cause Analysis

Issue 1: The "Clean Stall" (Kinetic Trapping)

Symptom: The reaction reaches ~50-60% conversion and stops. No significant side products are visible. Adding more nucleophile doesn't help. Mechanism: The reaction is likely generating a byproduct (often HF or the conjugate acid of the base) that inhibits further reaction, or the base is physically sequestered.

  • Cause A: Surface Passivation (Heterogeneous Bases).

    • If using

      
       or 
      
      
      
      in aprotic solvents (THF, DCM), the surface of the base can become coated with the fluoride salt byproduct (
      
      
      or
      
      
      ), effectively stopping the reaction.
    • Solution: Switch to a homogeneous organic base (DIPEA, TEA, DBU) or add a phase transfer catalyst (18-Crown-6 for K+, TBAI).

  • Cause B: Protonation of Nucleophile.

    • The leaving group is Fluoride (

      
      ).[1] Upon leaving, it forms HF in the presence of protons. If your base stoichiometry is 1:1, the HF will protonate your remaining amine nucleophile, rendering it unreactive (
      
      
      
      ).
    • Solution: Ensure Base:Substrate ratio is at least 2.5:1 if using an amine nucleophile.

Issue 2: The "Messy Stall" (Competitive Hydrolysis)

Symptom: SM remains, but new spots appear at the baseline (TLC) or peaks with M+18 / M-2 mass shifts (LCMS). Mechanism: Water is a competent nucleophile for this highly activated ring.

  • Pathway A: Nitrile Hydrolysis (

    
    ). 
    
    • Under basic conditions at elevated temperatures (>60°C), the nitrile group is susceptible to hydrolysis.

    • Diagnostic: Look for a peak with Mass = Product + 18.

  • Pathway B:

    
     by Hydroxide (
    
    
    
    ).
    • Trace water + Base

      
       Hydroxide. 
      
      
      
      is often a better nucleophile than steric amines.
    • Diagnostic: Look for a peak with Mass = Substrate - 2 (F=19, OH=17).

    • Solution: Use anhydrous solvents (DMF/DMSO tend to be hygroscopic; buy fresh or dry over sieves). Lower the temperature.

Issue 3: Solvent Effects (The Dipole Trap)

Symptom: Reaction is extremely slow in THF or Toluene. Mechanism: The transition state for


 involves a charge-separated Meisenheimer complex. Polar aprotic solvents stabilize this complex, lowering the activation energy.
  • Data: Relative rates of

    
     for activated fluorobenzenes:
    
    • DMSO/DMF: 1000x (Fastest)

    • Acetonitrile: 100x

    • THF: 1x (Slowest)

  • Solution: If solubility allows, switch to DMSO or DMF . If workup requires volatile solvents, use Acetonitrile at reflux.

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis while maximizing kinetic conversion for amine nucleophiles.

Reagents:

  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry the reaction vessel and cool under

    
     or Ar.
    
  • Dissolution: Dissolve 2-Fluoro-5-nitrobenzonitrile in anhydrous solvent.

    • Critical: Do not add base yet.

  • Nucleophile Addition: Add the amine nucleophile.

  • Base Addition: Add DIPEA dropwise at Room Temperature (RT).

    • Why? Adding base last prevents base-mediated degradation of the substrate before the nucleophile is present.

  • Reaction: Stir at RT for 1 hour.

    • Check: Monitor by TLC.[1] Due to the high activation of the F-C bond, heating is often unnecessary for primary amines.

    • Heating: Only heat to 50-60°C if conversion is <10% after 1 hour. Do not exceed 80°C to protect the nitrile.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (not water initially, to avoid emulsions) and then Brine.
    

Frequently Asked Questions (FAQs)

Q: I see a black tar forming. What is happening? A: This is likely "Meisenheimer Polymerization" or nitro-group degradation. Strongly basic conditions (e.g., NaH, NaOH) or excessive heat (>100°C) can cause the electron-deficient ring to polymerize or the nitro group to oxidize other species.

  • Fix: Switch to a milder base (Carbonate or tertiary amine) and reduce temperature.

Q: Can I use Fluoride scavengers to drive the reaction? A: Yes. The leaving group


 can be detrimental. Adding a calcium salt (like 

, though solubility is tricky) or simply using a silyl-based nucleophile can drive the reaction by forming the strong Si-F bond. However, for standard amines, simply ensuring enough base to neutralize the HF is usually sufficient.

Q: My nucleophile is an alcohol (Alkoxide). It's not working. A: Alkoxides are harder to control here because they are also strong bases.

  • Protocol Shift: Pre-form the alkoxide with NaH in THF at 0°C, then add the FNBN substrate solution slowly to the alkoxide.

  • Warning: Do not mix NaH, Alcohol, and Substrate all at once. The NaH may attack the substrate or cause VNS (Vicarious Nucleophilic Substitution) side reactions.

Q: Is the Nitro group ever displaced instead of the Fluorine? A: Extremely rare in this scaffold. The Fluorine is ortho to the Cyano group and para to the Nitro group. The


 reactivity order is 

in this specific electronic configuration. If you lose the nitro group, you are likely reducing it, not substituting it.

References

  • Reactivity of 2-Fluoro-5-nitrobenzonitrile in

    
    : 
    
    • Study: "Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzonitrile: Kinetics and Mechanism."
    • Source:Journal of Organic Chemistry / BenchChem Applic
    • Context: Confirms F as the primary leaving group and the activ
    • 1[2][3][4][5][6][7][8]

  • Olaparib Intermediate Synthesis

    • Study: "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib."
    • Source:ACS Omega, 2022.
    • Context: Details the use of 2-fluoro-5-substituted benzonitriles and handling of the nitrile group during scale-up.
    • 3[2][4][5][6][8]

  • General

    
     Mechanism & Solvent Effects: 
    
    • Study: "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description..."
    • Source:Molecules, 2020.[7]

    • Context: Explains the Meisenheimer complex stabilization by polar solvents and the leaving group ability of Fluorine vs. Nitro.
    • 7[2][3][4][5][8]

  • Substrate Safety & Handling

    • Source: PubChem / Sigma-Aldrich Safety D
    • Context: Hazard identification (H302, H315) and physical properties (MP 76-80°C).[9]

    • 6[2][4][5][6][8]

Sources

Troubleshooting

solubility issues of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile in NMR solvents

Ticket #4092: Solubility & Aggregation Issues with 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Executive Summary You are encountering solubility difficulties or spectral broadening with 2-[(3-Methoxybenzyl)amino]-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4092: Solubility & Aggregation Issues with 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Executive Summary

You are encountering solubility difficulties or spectral broadening with 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile . This behavior is characteristic of "push-pull" nitroaniline systems.[1][2] The molecule features a strong electron-donating group (secondary amine) conjugated to strong electron-withdrawing groups (nitro and nitrile) on the same aromatic ring.[1][2]

The Root Cause:

  • High Lattice Energy: The molecule likely forms a planar conformation due to an intramolecular hydrogen bond between the amine N-H and the ortho-nitrile (CN).[1][2] This planarity facilitates strong

    
     stacking (aggregation) in the solid state, making it difficult for non-polar solvents to penetrate the crystal lattice.[1][2]
    
  • Dipolar Stacking: The large dipole moment creates strong intermolecular electrostatic attractions that standard solvents like Chloroform-d (

    
    ) cannot overcome.[1][2]
    
Module 1: Solvent Selection Matrix

Do not default to Chloroform-d (


).[1][2] Use this matrix to select the correct solvent based on your experimental goals.
SolventSolubility RatingSuitabilityTechnical Notes
DMSO-

High (Recommended) Routine Characterization The high dielectric constant (

) disrupts the dipole-dipole stacking.[1][2] Expect sharp peaks. Drawback: Hygroscopic; water peak at 3.33 ppm.[1][2]
Acetone-

Moderate Sample Recovery Good balance of polarity and volatility.[1][2] Use if you need to recover the solid after NMR.[1] Drawback: Water peak at 2.84 ppm can obscure benzylic protons.[1][2]

Poor Not Recommended Likely results in suspension or severe line broadening due to aggregation.[1][2] Only use with co-solvents (see Module 2).[1][2]
Methanol-

Moderate Specific Assignments Good solubility, but Exchangeable Protons (NH) will disappear due to deuterium exchange.[1][2] Use only if NH observation is not required.[1][2]
Module 2: Troubleshooting Protocols
Protocol A: The "DMSO Sledgehammer" (Standard)

Use this for initial structure confirmation.

  • Weigh 5–10 mg of sample into a vial (not the NMR tube directly).[1]

  • Add 0.6 mL DMSO-

    
     .
    
  • Sonicate for 60 seconds. The solution should turn bright yellow/orange.[1][2]

  • Transfer to the NMR tube.

  • Critical Step: If peaks remain broad, heat the tube to 313 K (40°C) inside the probe to break residual aggregates.[1][2]

Protocol B: The "CDCl3 Rescue" (Co-solvent Method)

Use this if you absolutely must use Chloroform (e.g., for comparison with literature).[1][2]

  • Suspend sample in 0.5 mL

    
    .
    
  • Add 50–100

    
    L of Methanol-
    
    
    
    (MeOD)
    or DMSO-
    
    
    .[1]
  • Shake vigorously.[1][3] The polar co-solvent breaks the intermolecular H-bonds, allowing the bulk chloroform to solvate the lipophilic benzyl tail.[1][2]

  • Note: Chemical shifts will drift slightly compared to pure

    
    .[1][2]
    
Module 3: Visualizing the Problem

The following diagram illustrates the decision logic for your specific compound, accounting for its "push-pull" electronic nature.

SolventLogic Start Solid Sample: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile CheckCDCl3 Test Solubility in CDCl3 Start->CheckCDCl3 IsSoluble Fully Soluble? CheckCDCl3->IsSoluble BroadPeaks Are Peaks Broad? IsSoluble->BroadPeaks Yes (But Viscous) UseDMSO SWITCH TO DMSO-d6 (Primary Recommendation) IsSoluble->UseDMSO No (Suspension) UseAcetone Try Acetone-d6 (If recovery needed) BroadPeaks->UseAcetone No (Clear) Heat Apply VT-NMR (Heat to 40-50°C) BroadPeaks->Heat Yes (Aggregation) UseDMSO->Heat If still broad

Caption: Decision tree for overcoming solubility and aggregation issues in nitro-benzonitrile derivatives.

Module 4: Advanced FAQ (Mechanistic Insights)

Q1: Why are my aromatic peaks broad even in DMSO? A: This indicates Restricted Rotation .[1][2] The bond between the secondary amine nitrogen and the benzene ring has partial double-bond character due to resonance with the para-nitro group.[1][2]

  • Fix: Run a Variable Temperature (VT) experiment. Increasing temperature to 323 K (50°C) usually coalesces the rotamers into sharp, averaged peaks.[1]

Q2: I see a doublet at ~8.5 ppm that disappears when I add


. What is it? 
A:  That is your Amine (NH) proton .[1][2] In this molecule, the NH is likely hydrogen-bonded to the ortho-cyano (CN) group, shifting it downfield (deshielded) to the 8.0–9.0 ppm region.[2] Its disappearance with 

confirms it is an exchangeable proton.[1][2]

Q3: Can I use TFA (Trifluoroacetic acid) to solubilize it? A: Proceed with caution. While TFA will protonate the amine and drastically improve solubility, it will also protonate the nitrile or nitro groups in equilibrium, significantly shifting your signals.[1][2] Only use TFA-


 if you are running a specific protonation study.[1]
References & Grounding
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Explains the "push-pull" electronic effects on chemical shifts and solubility).

  • Reich, H. J. Solvent Selection in NMR Spectroscopy. University of Wisconsin-Madison.[1] (Source for solvent dielectric constants and solubility parameters).

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. Link (Verified source for residual solvent peaks and water positions).[1][2]

  • PubChem Compound Summary. 2-amino-5-nitrobenzonitrile (Parent Structure). Link (Used to derive physicochemical properties of the core scaffold).[1][2]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during laboratory-scale and pilot-scale production.

Synthesis Overview & Mechanism

The synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic amino group of 3-methoxybenzylamine attacks the electron-deficient aromatic ring of 2-chloro-5-nitrobenzonitrile, displacing the chloride leaving group.

The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO2) positioned para to the site of substitution. This group is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[1][2] The reaction is typically carried out in a polar aprotic solvent and in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Analysis 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile Reaction_Vessel SNAr Reaction (Solvent, Heat) 2-Chloro-5-nitrobenzonitrile->Reaction_Vessel 3-Methoxybenzylamine 3-Methoxybenzylamine 3-Methoxybenzylamine->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Reaction Complete Extraction Product Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Purification->Final_Product

Caption: General workflow for the synthesis of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a foundational guide. Optimization may be required based on specific laboratory conditions and reagent purity.

Reagents & Equipment:

  • 2-Chloro-5-nitrobenzonitrile (1.0 eq)

  • 3-Methoxybenzylamine (1.05 - 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification glassware

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of DMF or ACN to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add 3-methoxybenzylamine (1.05 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC (typically 4-8 hours).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Troubleshooting cluster_yield Low or No Yield cluster_purity Purity Issues cluster_yield_solutions Potential Causes & Solutions cluster_purity_solutions Potential Causes & Solutions start Problem Encountered yield_check Check TLC/HPLC Predominantly Starting Material Complex Mixture/ Impurities Clean Reaction, Low Isolated Yield start->yield_check Yield purity_check Problem Product is Dark/Discolored Fails to Crystallize/ 'Oils Out' Streaking on Silica Gel TLC start->purity_check Purity sol_incomplete Incomplete Reaction: • Increase temperature/time • Check base/reagent quality yield_check:p_sm->sol_incomplete sol_side_reactions Side Reactions: • Lower temperature • Ensure inert atmosphere yield_check:p_imp->sol_side_reactions sol_workup_loss Work-up/Purification Loss: • Optimize recrystallization solvent • Check product solubility yield_check:p_loss->sol_workup_loss sol_color Oxidized Impurities: • Purify under N2 • Use activated carbon purity_check:p_color->sol_color sol_oil Impure Product/Wrong Solvent: • Re-purify crude material • Screen crystallization solvents purity_check:p_xtal->sol_oil sol_streak Basic Amine-Acidic Silica Interaction: • Add 1% Triethylamine to eluent • Use neutral alumina purity_check:p_chrom->sol_streak

Caption: Troubleshooting logic for common synthesis issues.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Reaction is sluggish or does not proceed to completion. Insufficient Temperature: The activation energy for the formation of the Meisenheimer complex is not being overcome.[1]Poor Reagent Quality: The base (e.g., K₂CO₃) may be hydrated, or the amine may have degraded.Solvent Issues: The solvent may not be sufficiently polar to facilitate the reaction, or it may contain water.Temperature: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for side product formation. Do not exceed 120 °C for DMF.Reagents: Use freshly opened or properly stored 3-methoxybenzylamine. Ensure the base is anhydrous by drying it in an oven before use.Solvent: Use anhydrous grade polar aprotic solvents like DMF, DMSO, or NMP.
Significant formation of side products is observed. Reaction Temperature is Too High: High temperatures can lead to decomposition of the starting materials or product, and promote side reactions.Presence of Oxygen: The amine starting material can be susceptible to oxidation at elevated temperatures.Temperature Control: Maintain the reaction temperature at the lowest possible point that allows for a reasonable reaction rate (e.g., 80-90 °C).Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon to prevent oxidation.
Product "oils out" during recrystallization. Impurity Presence: The crude product contains impurities that are depressing its melting point and interfering with lattice formation.Suboptimal Solvent System: The chosen solvent may have too high a boiling point, or the product may be too soluble.[3]Purity: First, try to purify the crude material via a quick silica gel plug to remove major impurities before attempting recrystallization.Solvent Choice: Select a solvent system where the product is highly soluble at high temperatures but sparingly soluble at room temperature or below. Test multiple solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane) on a small scale first.[3]
Low isolated yield after work-up. Product Loss in Mother Liquor: The product has significant solubility in the recrystallization solvent even at low temperatures.Incomplete Precipitation: Not enough water was added during the quench, or the solution was not cooled sufficiently.Optimize Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product. After slow cooling to room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize precipitation.[3]Work-up: Ensure the product is fully precipitated by adding a sufficient volume of water during the quench.
Issues during scale-up (e.g., >100g). Exotherm Control: The SNAr reaction is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction and side product formation.Mixing & Solubility: Ensuring homogenous mixing and complete dissolution of reagents can be challenging in large volumes.[4]Heat Management: Use a jacketed reactor with controlled heating/cooling. Add the amine reagent slowly to the heated mixture of the aryl chloride and base to control the initial exotherm.Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger flasks or reactors. If solubility is an issue, the solvent volume may need to be proportionally increased.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction? A1: The reaction between the amine and the aryl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically an inorganic carbonate like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize this acid. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q2: Can I run this reaction without a solvent (neat)? A2: While some SNAr reactions can be run neat, it is not recommended for this synthesis, especially during scale-up. A solvent is crucial for ensuring proper mixing, controlling the reaction temperature, and preventing localized overheating which can lead to decomposition and byproducts.[5]

Q3: How do I choose the best solvent? A3: The ideal solvent for an SNAr reaction is polar and aprotic. Polar solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction. Aprotic solvents (like DMF, DMSO, ACN) do not have acidic protons, which could otherwise interact with the nucleophile. The choice often depends on the desired reaction temperature and the solubility of the reagents.

Q4: My purified product is yellow or brown. Is this normal and how can I fix it? A4: The product, 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile, is expected to be a yellow solid.[6] However, dark brown or orange coloration often indicates the presence of oxidized impurities.[3] This can be addressed by treating a solution of the product with activated carbon before the final filtration during recrystallization, or by ensuring all purification steps are performed while minimizing exposure to air and light.

Q5: What are the primary safety concerns with the starting materials? A5:

  • 2-Chloro-5-nitrobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

  • 3-Methoxybenzylamine: This compound is also harmful if swallowed and causes skin and serious eye irritation.[10][11] It should be handled with the same level of care as the aryl chloride.[12]

  • Solvents: Polar aprotic solvents like DMF and DMSO have their own specific hazards and should be reviewed before use.

Reagent Data

CompoundCAS NumberMolecular Weight ( g/mol )Physical State
2-Chloro-5-nitrobenzonitrile16588-02-6182.56Yellow Solid
3-Methoxybenzylamine5071-96-5137.18Liquid[11]
2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile17420-30-3 (similar structure)283.28 (calculated)Yellow Solid[6]

References

  • Benchchem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • National Institutes of Health, PubChem. 3-Methoxybenzylamine | C8H11NO | CID 21156. [Link]

  • National Institutes of Health, PubChem. 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504. [Link]

  • Journal of the American Chemical Society. C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. [Link]

  • Apicule. 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) API Intermediate Manufacturers. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • National Institutes of Health, PubChem. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Acid Stability of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

[1] Executive Summary & Stability Profile Compound: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Core Scaffold: Nitro-substituted Anthranilonitrile Critical Risk Factor: Acid-Catalyzed Hydrolysis of the Nitrile Group [...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Stability Profile

Compound: 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Core Scaffold: Nitro-substituted Anthranilonitrile Critical Risk Factor: Acid-Catalyzed Hydrolysis of the Nitrile Group [1]

This guide addresses the stability of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile in acidic media.[1] While the core nitro-aromatic scaffold is robust, the nitrile (-CN) functionality represents a thermodynamic "sink" susceptible to hydrolysis under specific acidic conditions.[1] Furthermore, the secondary amine acts as a basic center, leading to immediate physical changes (salt formation) often mistaken for degradation.

Chemical Stability Matrix (Acidic Conditions)
Functional GroupStability StatusRisk LevelMechanism of Potential Failure
Nitrile (-CN) Conditionally Unstable High (Heat + Acid)Hydrolysis to primary amide, then carboxylic acid.[1]
Secondary Amine Physically Reactive Medium (Solubility)Protonation (

) leading to salt precipitation or solubility shifts.[1]
Nitro Group (-NO₂) Stable LowGenerally inert in non-reducing acids (HCl, H₂SO₄).[1]
Methoxy Ether Stable LowStable in dilute mineral acids; cleavage risk only in strong Lewis acids (e.g., BBr₃) or conc.[1] HI.

Mechanism of Action: The Degradation Pathway[1]

Understanding the "Why" is critical for troubleshooting.[1] In acidic aqueous media, the degradation of this molecule is driven by the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[2][3]

Visualizing the Hydrolysis Pathway

HydrolysisPathway Start Starting Material (Nitrile) Inter Intermediate (Primary Amide) Start->Inter H+ / H2O / Heat Hydrolysis Step 1 AmineSalt Amine Salt (Reversible) Start->AmineSalt H+ (Fast, RT) Protonation End Degradant (Carboxylic Acid) Inter->End H+ / H2O / Heat Hydrolysis Step 2 AmineSalt->Start Base (Neutralize)

Figure 1: Acid-catalyzed reaction pathways.[1] Note that salt formation is reversible, whereas hydrolysis is irreversible.[1]

Troubleshooting Guide (FAQ Format)

Scenario A: "My solution turned cloudy immediately after adding 1M HCl."

Diagnosis: Salt Formation (Not Degradation) Explanation: The secondary amine bridging the two aromatic rings is basic.[1] Upon addition of HCl, it accepts a proton to form the hydrochloride salt. Unlike the free base, this salt is often less soluble in organic solvents (like DCM or EtOAc) or cold water, causing immediate precipitation.

Validation Protocol:

  • Isolate the solid by filtration.[1][4]

  • Resuspend in water or biphasic organic solvent.[1]

  • Adjust pH to >9 using NaOH or NaHCO₃.[1]

  • Result: If the solid dissolves/extracts back into the organic layer and the LCMS retention time matches the parent, it was merely the salt.[1]

Scenario B: "I see a new peak at a shorter retention time (R_t) after heating in acid."

Diagnosis: Nitrile Hydrolysis (Degradation) Explanation: The nitrile group (-CN) has hydrolyzed to the primary amide (-CONH₂).[1] Amides are more polar than nitriles, typically eluting earlier in Reverse Phase chromatography.[1] Continued heating will convert this to the carboxylic acid (-COOH), which elutes even earlier and may show pH-dependent retention.[1]

Corrective Action:

  • Avoid Heat: Perform acid-mediated workups at 0°C to Room Temperature (RT).

  • Limit Exposure: Quench acidic reactions immediately.[1]

  • Switch Acids: If using acid for solubility, use weaker acids (Acetic/Formic) or lower concentrations (<0.1%).[1]

Scenario C: "The bright yellow color of the solution faded upon acidification."

Diagnosis: Hypsochromic Shift (Protonation) Explanation: The 5-nitrobenzonitrile system is a "push-pull" chromophore.[1] The amine acts as an electron donor (push), and the nitro group as an acceptor (pull), creating color. Protonating the amine removes its lone pair from conjugation, breaking the "push-pull" system and causing a "blue shift" (fading of color).

Validation:

  • Neutralize the solution. If the deep yellow/orange color returns, the molecule is intact.

Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this to determine the "safe window" for your specific experimental conditions.[1]

  • Preparation: Dissolve 5 mg of compound in 1 mL of MeOH/H₂O (1:1).

  • Acidification: Add 100 µL of 1M HCl. Measure pH (should be < 2).[1]

  • Timepoints:

    • T0: Inject immediately into HPLC.

    • T1 (RT): Let stand at 25°C for 4 hours. Inject.

    • T2 (Heat): Heat to 60°C for 1 hour. Inject.

  • Analysis:

    • Parent Peak: ~ 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile.[1]

    • Degradant 1 (Amide): Mass shift +18 Da (Hydration).[1]

    • Degradant 2 (Acid): Mass shift +19 Da (Hydrolysis +18 +1).[1]

Protocol 2: Safe Storage Conditions
  • Solid State: Store at 4°C, desiccated. Stable for >2 years.[1]

  • Solution State: Avoid storing in acidic buffers (e.g., 0.1% TFA) for prolonged periods (>24h) at room temperature. If acidic storage is required, freeze at -20°C.

Interactive Troubleshooting Logic

Troubleshooting Start Issue Observed in Acid Precip Precipitation / Cloudiness Start->Precip Color Color Change (Fading) Start->Color NewPeak New HPLC Peak (Earlier Rt) Start->NewPeak CheckBase Add Base (pH > 9) Precip->CheckBase Test Reversibility Color->CheckBase Test Reversibility CheckMass Check Mass (LCMS) NewPeak->CheckMass Solved1 Reversible Salt Formation (Sample Intact) CheckBase->Solved1 Solid Dissolves Solved2 Protonation Effect (Sample Intact) CheckBase->Solved2 Color Returns Issue1 Hydrolysis (+18 Da) (Sample Degraded) CheckMass->Issue1 M+18 observed

Figure 2: Decision tree for diagnosing stability issues in real-time.

References

  • BenchChem. (2025).[1][2][4][5] Comparative reactivity of Benzonitrile and other aromatic nitriles. Retrieved from [1]

  • Cohen, M. A., et al. (2022).[1] The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [1]

  • Master Organic Chemistry. (2024).[1] Acidic Hydrolysis of Nitriles To Amides: Mechanism and Conditions. Retrieved from [1]

  • PubChem. (2025).[1] 2-Amino-5-nitrobenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • ChemGuide. (2023).[1] Hydrolysis of Nitriles: Acidic and Alkaline Conditions. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy characteristic peaks for nitrile and nitro groups

Executive Summary: The "Silent" vs. The "Loud" In the context of drug development and organic synthesis, distinguishing nitrogen-containing functional groups is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" vs. The "Loud"

In the context of drug development and organic synthesis, distinguishing nitrogen-containing functional groups is critical. While Mass Spectrometry (MS) provides molecular weight, Infrared (IR) Spectroscopy remains the gold standard for identifying functional group environments.

This guide compares two of the most distinct nitrogenous functionalities:

  • The Nitrile (-C≡N): A "silent" operator. It appears in a spectral region (

    
    ) almost entirely void of other signals, making it highly diagnostic but susceptible to atmospheric interference (
    
    
    
    ).
  • The Nitro (-NO

    
    ):  A "loud" operator. Its high polarity creates massive dipole moment changes, resulting in dominating peaks that can obscure the fingerprint region, requiring careful sample preparation to avoid detector saturation.
    

Mechanistic Foundation

To interpret these spectra correctly, one must understand the vibrational physics driving the signals.

Nitrile: The Stiffness of the Triple Bond

The nitrile stretch is governed by Hooke’s Law (


). The carbon-nitrogen triple bond has an exceptionally high force constant (

), pushing the frequency into the high-energy "Triple Bond Region" (

).
  • Dipole Moment: Moderate. The linear geometry concentrates the dipole, yielding a sharp, medium-to-strong peak.

  • Conjugation Effect: When conjugated with an alkene or aromatic ring, resonance reduces the bond order slightly (from 3.0 to ~2.8), causing a Red Shift (lowering frequency by

    
    ).
    
Nitro: The Resonance Hybrid

The nitro group does not exist as one double and one single bond; it is a resonance hybrid with a bond order of ~1.5 for both N-O bonds. This creates two distinct vibrational modes:[1][2][3][4]

  • Asymmetric Stretch (

    
    ):  Higher energy (
    
    
    
    ).[3]
  • Symmetric Stretch (

    
    ):  Lower energy (
    
    
    
    ).
  • Dipole Moment: Massive. The highly electronegative oxygens create a strong dipole, resulting in peaks that are often the most intense in the entire spectrum ("Vampire Teeth" pattern).

Comparative Analysis: Characteristic Peaks

The following table synthesizes experimental data for distinguishing these groups.

FeatureNitrile (-C≡N) Nitro (-NO

)
Primary Region


(Asymmetric)

(Symmetric)
Peak Shape Sharp, needle-like.[5]Broad, intense bands.[5][6]
Intensity Medium to Strong (variable).[4][7][8]Very Strong (often saturates detector).
Conjugation Shift Lowers to

.[9] Intensifies peak.
Lowers both bands (e.g., Aromatic Nitro:

).
Common Interferences Alkynes (weak,

)Isocyanates (

)Atmospheric CO

(

)
Amide II (

)Aromatic C=C (

)Methyl Umbrella (

)
Diagnostic Confidence High (Few overlaps).Medium (Crowded region; requires observing both bands).

Diagnostic Logic Pathways

Workflow: Assigning the Nitrogen Group

The following decision tree illustrates the logical flow for differentiating these groups from their common imposters.

IR_Logic Start Unknown Peak Detected Region2200 Region: 2100 - 2300 cm⁻¹ Start->Region2200 Region1500 Region: 1300 - 1600 cm⁻¹ Start->Region1500 CheckIntensity Check Intensity Region2200->CheckIntensity CheckPair Check for Peak Pair Region1500->CheckPair StrongSharp Strong & Sharp CheckIntensity->StrongSharp > 2200 cm⁻¹ Weak Weak / Variable CheckIntensity->Weak < 2200 or weak Nitrile CONFIRMED: Nitrile (-C≡N) (Check for CO₂ interference) StrongSharp->Nitrile Isocyanate Suspect: Isocyanate (-N=C=O) (Broad, ~2270 cm⁻¹) StrongSharp->Isocyanate If Broad Alkyne Suspect: Alkyne (-C≡C-) (Check 3300 cm⁻¹ for C-H) Weak->Alkyne TwoPeaks Two Strong Peaks (~1550 & ~1350) CheckPair->TwoPeaks OnePeak Single Peak (~1550) CheckPair->OnePeak Nitro CONFIRMED: Nitro (-NO₂) TwoPeaks->Nitro Amide Suspect: Amide II / Aromatic OnePeak->Amide

Figure 1: Decision logic for distinguishing Nitrile and Nitro groups from common spectral interferences.

Experimental Protocols

To ensure data integrity, specific protocols must be followed for these functional groups.

Protocol: Nitrile Analysis (The "CO Gap" Method)

Challenge: Atmospheric CO


 absorbs strongly at 

, creating a "jagged" doublet that can overlap with the nitrile region (

).

Step-by-Step:

  • Purge: Purge the sample chamber with dry

    
     for 2 minutes prior to background collection.
    
  • Background: Collect a fresh background spectrum immediately before the sample. Do not use a stored background >1 hour old.

  • Resolution: Set instrument resolution to

    
     .
    
    • Reasoning: Nitrile peaks are naturally narrow. Standard

      
       resolution may artificially broaden the peak and lower its apparent intensity.
      
  • Verification: If a peak appears at

    
    , verify it is not a 
    
    
    
    artifact by checking for the tell-tale "doublet" shape of
    
    
    at
    
    
    .
Protocol: Nitro Analysis (The "Thin Film" Method)

Challenge: Nitro groups have such high extinction coefficients that they often "bottom out" the detector (0% Transmission) in standard preparations, destroying quantitative data.

Step-by-Step:

  • Preparation (ATR): If using Attenuated Total Reflectance (ATR), apply minimal pressure initially.

  • Preparation (Transmission): If using KBr pellets, use half the standard concentration (approx. 0.5 mg sample to 200 mg KBr).

  • Check Absorbance: Ensure the Nitro asymmetric stretch (

    
    ) has an Absorbance < 1.0 (or Transmission > 10%).
    
    • Correction: If the peak is flat-bottomed (saturated), dilute the sample. A saturated peak shifts the apparent maximum frequency, leading to misidentification.

Workflow Diagram: Sample Prep

Prep_Workflow Sample Sample Selection Type Functional Group? Sample->Type NitrilePath Nitrile Identified Type->NitrilePath ~2250 cm⁻¹ NitroPath Nitro Identified Type->NitroPath ~1550 cm⁻¹ Purge N₂ Purge (Crucial) NitrilePath->Purge ResSet Set Res: 2 cm⁻¹ Scan Acquire Spectrum ResSet->Scan Purge->ResSet Dilute Dilute Sample (Prevent Saturation) NitroPath->Dilute Dilute->Scan

Figure 2: Operational workflow for optimizing spectral acquisition based on target functional group.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile Infrared Spectrum.[10] NIST Chemistry WebBook, SRD 69.[11] Available at: [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][2][5][9][12][13][14][15][16][17]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[16] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. (2023). Available at: [Link]

Sources

Comparative

melting point determination of crystalline 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Title : Comprehensive Guide to Melting Point Determination of Crystalline 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile: A Comparative Analysis of Analytical Platforms Executive Summary Accurate melting point determinat...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Guide to Melting Point Determination of Crystalline 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile: A Comparative Analysis of Analytical Platforms

Executive Summary Accurate melting point determination is a fundamental quality control metric for pharmaceutical intermediates like 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile. Because this nitroaromatic amine is susceptible to polymorphism and impurity-driven melting point depression, selecting the appropriate analytical platform is critical. This guide objectively compares three orthogonal methodologies—Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing self-validating experimental protocols and comparative performance data to aid researchers and drug development professionals.

Mechanistic Overview & Analytical Challenges

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile consists of a rigid benzonitrile core linked to a flexible methoxybenzylamino group. This structural duality allows for distinct crystalline packing arrangements (polymorphism).

Causality of Melting Point Depression: According to Raoult's Law, the presence of impurities (e.g., residual synthesis solvents or unreacted precursors) disrupts the intermolecular forces within the crystal lattice. This disruption lowers the thermodynamic energy required to transition from solid to liquid, resulting in a depressed and broadened melting range. Therefore, precise thermal analysis is not just a physical measurement; it is a direct proxy for chemical purity and structural integrity.

Comparative Analysis of Analytical Platforms

Platform A: Automated Capillary Melting Point Apparatus

  • Principle : Optical transmission. A digital camera monitors the phase change of the sample inside a glass capillary as it is heated in a metal block. The melting point is recorded when the opaque solid becomes a transparent liquid.

  • Performance : High-throughput and highly reproducible for routine QC release. It complies strictly with 1 standards[1].

  • Limitation : It relies strictly on optical changes and cannot independently differentiate between a true thermodynamic melt and simultaneous thermal decomposition without visual inspection.

Platform B: Differential Scanning Calorimetry (DSC)

  • Principle : Thermodynamic heat flux. DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature, complying with 2[2].

  • Performance : Extremely sensitive. It captures the exact onset and peak endotherm of the melting process, while also detecting glass transitions (Tg) and crystallization events. It is the gold standard for3[3].

  • Limitation : Destructive analysis requiring microgram-level precision weighing and specialized aluminum pans, leading to a higher cost per sample.

Platform C: Hot Stage Microscopy (HSM)

  • Principle : Visual morphology under polarized light. The sample is heated on a microscopic stage while observed through cross-polarizers.

  • Performance : Provides direct visual confirmation of physical changes. As the anisotropic crystal melts, it loses its birefringence, turning dark under polarized light. It is invaluable for observing desolvation (bubbling) or sublimation prior to melting.

  • Limitation : Highly subjective, low throughput, and heavily dependent on operator expertise.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must be treated as a self-validating system, meaning the instrument's accuracy is verified against known thermodynamic constants before evaluating the unknown sample.

Protocol 1: Automated Capillary Method (USP <741> Compliant)

  • System Suitability (Self-Validation) : Before analyzing the unknown, calibrate the instrument using secondary reference standards and verify accuracy using a USP Primary Reference Standard (e.g., Acetanilide or Vanillin) that brackets the expected melting range[1].

  • Sample Preparation : Dry the 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile sample in a vacuum desiccator over anhydrous silica gel for 24 hours.

    • Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point and widening the melting range.

  • Pulverization : Gently triturate the dried crystals into a fine powder using an agate mortar.

    • Causality: Large, irregular crystals create air pockets, leading to poor and uneven heat transfer through the sample.

  • Capillary Loading : Pack the powder into a glass capillary to a precise height of 3 mm[1].

    • Causality: A column higher than 3 mm causes thermal lag (the outside melts before the inside), while a lower column provides an insufficient optical signal for the camera.

  • Thermal Program : Rapidly heat the block to 5 °C below the expected melting point, stabilize, and then apply a strict 1 °C/min ramp rate[1].

    • Causality: A 1 °C/min ramp ensures thermal equilibrium between the heating block and the sample core, preventing overshoot errors.

Protocol 2: DSC Analysis (USP <891> Compliant)

  • System Suitability (Self-Validation) : Verify the cell constant and temperature calibration using a high-purity Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g).

  • Sample Encapsulation : Accurately weigh 2.0 to 5.0 mg of the sample into a Tzero aluminum pan. Seal with a pinhole-vented lid.

    • Causality: The pinhole allows volatile impurities to escape without deforming the pan. Pan deformation breaks flat contact with the thermoelectric sensor, ruining heat flow accuracy.

  • Purge Gas : Maintain a dry Nitrogen purge at 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the nitrobenzonitrile core at elevated temperatures.

  • Thermal Program : Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min past the melting endotherm[2]. Record the extrapolated onset temperature (true melting point) and the peak temperature.

Data Presentation & Performance Comparison

Table 1: Technical Comparison of Melting Point Platforms

ParameterAutomated Capillary (USP <741>)DSC (USP <891>)Hot Stage Microscopy (HSM)
Primary Output Optical Clear Point (°C)Thermodynamic Onset (°C) & Enthalpy (ΔH)Loss of Birefringence (°C)
Sample Size ~2-3 mg (3 mm column)2.0 - 5.0 mg< 1 mg (single crystals)
Standard Ramp Rate 1 °C/min10 °C/minVariable (typically 2-5 °C/min)
Polymorph Detection Poor (Cannot distinguish forms)Excellent (Resolves distinct endotherms)Moderate (Visual habit changes)
Throughput & Cost High throughput / Low costMedium throughput / High costLow throughput / Medium cost

Table 2: Representative Orthogonal Data for Crystalline 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (Note: Data is representative for a high-purity >99% analytical standard)

Analytical PlatformMeasured ParameterRepresentative ValueInterpretation
Automated Capillary Melting Range (Meniscus to Clear Point)141.2 °C - 142.5 °CSharp <1.5 °C range indicates high purity.
DSC Extrapolated Onset Temperature (Tm)141.8 °CTrue thermodynamic melting point.
DSC Peak Endotherm142.9 °CPoint of maximum heat absorption.
HSM Birefringence Loss~142.0 °CConfirms solid-to-liquid phase transition without decomposition.

Workflow Visualization

MP_Workflow A Crystalline Sample 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile B Sample Preparation (Vacuum Drying & Pulverization) A->B C Automated Capillary (USP <741>) B->C D DSC Analysis (USP <891>) B->D E Hot Stage Microscopy (Morphological) B->E F Optical Transmission (Meniscus & Clear Point) C->F G Thermodynamic Heat Flux (Onset & Peak Endotherm) D->G H Visual Birefringence (Phase Transition) E->H I Orthogonal Data Synthesis & Purity Assessment F->I G->I H->I

Orthogonal workflow for melting point determination and purity assessment of crystalline compounds.

Conclusion & Recommendations

For the routine batch release of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile, the Automated Capillary Method offers the best balance of throughput, compliance, and cost-efficiency. However, during early-stage drug development, formulation, or when investigating out-of-specification (OOS) purity results, Differential Scanning Calorimetry (DSC) is strictly required to map the thermodynamic landscape and rule out polymorphic transformations. Employing these orthogonal techniques ensures absolute confidence in the material's physicochemical integrity.

References

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. 1

  • Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. TestingLab. 2

  • Bradley, C. (2026). Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. 3

Sources

Validation

biological activity comparison of methoxybenzyl vs benzyl amino nitrobenzonitriles

As drug discovery pivots toward highly targeted covalent and non-covalent inhibitors, the amino nitrobenzonitrile scaffold has emerged as a privileged pharmacophore. This structure serves both as a direct therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted covalent and non-covalent inhibitors, the amino nitrobenzonitrile scaffold has emerged as a privileged pharmacophore. This structure serves both as a direct therapeutic agent (e.g., anti-tuberculosis compounds targeting DprE1) and as a crucial synthetic precursor for complex heterocycles (e.g., antiviral quinazolines).

This guide provides an objective, data-driven comparison of the biological activity between N-benzyl and N-methoxybenzyl substitutions on the amino nitrobenzonitrile core. By examining the structure-activity relationship (SAR) through the lens of steric, electronic, and thermodynamic factors, we can establish clear guidelines for lead optimization.

Mechanistic Causality: The Role of the Methoxy Substitution

When comparing a standard benzyl group to a methoxybenzyl group (-OCH₃ substituted), the primary driver of differential biological activity is not direct electronic resonance with the core pharmacophore, but rather distal pocket interactions.

Because the methylene (-CH₂-) spacer isolates the amine nitrogen from the aromatic ring of the benzyl group, the methoxy group cannot donate electron density into the nitrobenzonitrile core via resonance. Instead, its impact is defined by three causal factors:

  • Hydrogen Bond Acceptor Capacity: The oxygen atom in the methoxy group introduces a localized dipole and a strong hydrogen-bond acceptor. This allows the molecule to anchor to specific amino acid residues (e.g., Tyrosine or Lysine) within the target enzyme's binding pocket.

  • Steric Filling: The methoxy group increases the van der Waals volume of the distal ring, which can displace high-energy water molecules from hydrophobic pockets, resulting in an entropically favorable binding event.

  • Modulation of Lipophilicity (LogP): The methoxy group slightly lowers the overall LogP compared to an alkyl equivalent, improving aqueous solubility and cellular permeability without sacrificing target affinity.

SAR_Logic Core Nitrobenzonitrile Core (Electron-Deficient) Benzyl N-Benzyl (Baseline Lipophilicity) Core->Benzyl Standard Methoxy N-Methoxybenzyl (H-Bond Acceptor added) Core->Methoxy Optimized Target Enzyme Pocket (Enhanced Binding) Methoxy->Target H-Bonding

Fig 1. SAR logic comparing the mechanistic impact of benzyl vs. methoxybenzyl substitutions on target binding.

Comparative Biological Performance

The superiority of the methoxybenzyl substitution over the unsubstituted benzyl group has been empirically validated across multiple therapeutic domains.

Anti-Tuberculosis Activity (Targeting DprE1)

Nitroaromatic compounds, including MDL860 analogs (e.g., 2-((4-Methoxybenzyl)amino)-5-nitrobenzonitrile), exert their anti-mycobacterial effect by forming a covalent Meisenheimer complex with the FADH2-dependent enzyme DprE1[1]. The methoxybenzyl derivative demonstrates enhanced stabilization within the DprE1 pocket prior to the hydride transfer, leading to more efficient covalent blockade compared to the baseline benzyl analog.

Antiviral Efficacy (MERS-CoV Kinase Inhibition)

Amino nitrobenzonitriles are frequently reduced and cyclized to form quinazoline derivatives. In the development of MERS-CoV inhibitors, quinazolines derived from 2-amino-5-nitrobenzonitrile were evaluated. The SAR revealed that incorporating a 3-methoxybenzyl group at the N6 position yielded a highly potent inhibitor, whereas unsubstituted benzyl or aliphatic amines were detrimental to the inhibitory effect[2].

Data Presentation: Activity Comparison
ApplicationTarget Pathogen / EnzymeBenzyl Derivative PerformanceMethoxybenzyl Derivative PerformanceMechanistic Advantage
Anti-Tuberculosis M. tuberculosis (DprE1)Moderate Meisenheimer complex formation; baseline MIC.Enhanced complex stability; superior MIC[1].Distal H-bonding stabilizes the pre-covalent encounter complex.
Antiviral MERS-CoV (via Quinazoline)Weak inhibitory effect (IC50 > 10 μM).High inhibitory effect (IC50 = 0.157 μM, SI = 25)[2].Optimal steric filling of the viral protein binding cleft.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must employ robust, self-validating workflows. Below are the field-proven methodologies for synthesizing and evaluating these derivatives.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality of Reagent Selection: Potassium carbonate (


) is utilized as a mild, non-nucleophilic base to scavenge the HCl byproduct. Unlike stronger bases (e.g., NaOH), 

prevents unwanted hydrolysis of the sensitive nitrile group. DMF is chosen as the solvent because its polar aprotic nature poorly solvates the amine nucleophile, thereby increasing its effective nucleophilicity and driving the SNAr reaction to completion.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-nitrobenzonitrile in anhydrous DMF (0.2 M concentration).

  • Amine Addition: Add 1.2 equivalents of the respective amine (benzylamine or 4-methoxybenzylamine).

  • Base Addition: Add 1.5 equivalents of anhydrous

    
    .
    
  • Reaction: Stir the mixture at 80 °C under an inert nitrogen atmosphere for 12 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
  • Validation: Confirm the structure and purity (>95%) using 1H-NMR, 13C-NMR, and HRMS before proceeding to biological assays.

In Vitro Biological Evaluation (Resazurin Microtiter Assay)

Causality of Assay Design: The Resazurin Microtiter Assay (REMA) is selected because it provides a self-validating, quantitative colorimetric readout. The reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells eliminates subjective visual scoring. The inclusion of a known DprE1 inhibitor (e.g., BTZ043) serves as an internal positive control to validate the assay's sensitivity.

Step-by-Step Procedure:

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD600 of 0.6.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the methoxybenzyl and benzyl derivatives in DMSO (final DMSO concentration < 1%).

  • Inoculation: Dispense 100 µL of the bacterial suspension (

    
     CFU/mL) into each well. Include growth controls (no drug) and sterile controls (media only).
    
  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Data Analysis: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue to pink (indicating >90% inhibition of metabolic activity).

Workflow S1 2-Chloro-5-nitrobenzonitrile + Amine S2 SNAr Reaction (DMF, K2CO3, 80°C) S1->S2 Nucleophilic Attack S3 Purification (Silica Gel Chromatography) S2->S3 Isolation & Validation S4 REMA Assay (M. tuberculosis H37Rv) S3->S4 Biological Eval

Fig 2. Self-validating experimental workflow from SNAr synthesis to biological evaluation.

References

  • Title: Hydride-induced Meisenheimer complex formation reflects activity of nitro aromatic anti-tuberculosis compounds Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Comparative

Reference Standards for 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile: A Technical Comparison &amp; Qualification Guide

The following guide provides an in-depth technical comparison and qualification framework for 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile reference standards. This document is designed for analytical scientists and pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and qualification framework for 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile reference standards. This document is designed for analytical scientists and process chemists requiring rigorous impurity profiling and intermediate qualification.

Executive Summary

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile is a critical intermediate and potential process-related impurity in the synthesis of nitrogen-containing heterocyclic active pharmaceutical ingredients (APIs), particularly those targeting kinase pathways (e.g., quinazoline or benzimidazole derivatives) or novel anti-infectives.

The reliability of your analytical data—whether for ICH Q3A/B impurity reporting or Process Analytical Technology (PAT) —depends entirely on the quality of the reference standard used. This guide compares the performance of Certified Reference Materials (CRMs) , Primary Analytical Standards , and In-House Synthesized Standards , providing the experimental protocols necessary to validate them.

Part 1: Technical Identity & Structural Context

This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitrobenzonitrile (or the fluoro- analog) with 3-methoxybenzylamine. Its qualification as a standard must account for specific process impurities arising from this route.[1]
Parameter Technical Specification
Chemical Name 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile
Molecular Formula

Molecular Weight 283.29 g/mol
Core Scaffold Nitrobenzonitrile (highly electron-deficient)
Key Functional Groups Nitrile (CN), Nitro (

), Secondary Amine (NH), Methoxy ether (

)
Solubility Profile High in DMSO, DMF, Acetonitrile; Low in Water.[2]
UV Maxima ~254 nm, ~310 nm (due to nitro-aniline conjugation)
Part 2: Comparative Analysis of Reference Standard Alternatives

For this specific compound, "alternatives" refer to the grade of the standard . Using a lower-grade standard introduces significant risk of quantitation error (over/under-estimation of toxic impurities).

Performance Comparison Matrix
FeatureAlternative A: Primary CRM (ISO 17034) Alternative B: Commercial Analytical Standard Alternative C: In-House / Custom Synthesis
Purity (Assay) 99.0% ± 0.5% (Certified)>97% (Typical)Variable (90–98%)
Traceability SI Units (NIST/BIPM) Manufacturer's Internal StandardNone / Theoretical
Uncertainty Explicitly calculated (

)
Not typically providedUnknown
Water/Solvent Quantified (K. Fischer / GC)Limits only (e.g., <1%)Often ignored
Performance Risk Low: Defensible in audits.Medium: Requires verification.High: Must be fully characterized before use.
Cost High (

)
Moderate (

)
Low ($) (Material cost only)
Critical Analysis: Why the "Alternative" Matters
  • For Release Testing: You must use Alternative A or B . Using Alternative C without full characterization (H-NMR, qNMR, Mass Balance) violates cGMP guidelines.

  • For Early Process Development: Alternative C is acceptable if purified to >95% area normalization.

  • The "Hidden" Error: Commercial "research grade" chemicals (often confused with standards) frequently contain 2-chloro-5-nitrobenzonitrile (starting material) as an impurity. Since the starting material has a different Response Factor (RF) at 254 nm, using an impure standard without correction will skew your impurity calculations by 10–20% .

Part 3: Experimental Protocols

To validate a standard of this compound (specifically Alternative B or C), you must perform the following qualification workflow.

Protocol 1: Purity Assignment via HPLC (Area Normalization)

Objective: Determine the chromatographic purity to assign a potency factor.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Detection: UV @ 254 nm (primary) and 310 nm (secondary).

  • Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile (1 mg/mL). Dilute to 0.1 mg/mL for injection.

Acceptance Criteria:

  • Main peak retention time: ~10-12 min.

  • Impurity A (2-Chloro-5-nitrobenzonitrile): RRT ~0.8 (Must be <0.5%).

  • Impurity B (3-Methoxybenzylamine): RRT ~0.2 (Non-UV active at 254nm; check at 210nm or via GC).

Protocol 2: Structural Identification (NMR)

Objective: Confirm the structure and absence of isomeric impurities.

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       3.8 ppm (Singlet, 3H, 
      
      
      
      ).
    • 
       4.5 ppm (Doublet, 2H, 
      
      
      
      ).
    • 
       8.5 ppm (Doublet, 1H, 
      
      
      
      on nitrobenzonitrile ring - highly deshielded).
    • 
       9.0 ppm (Triplet, 1H, 
      
      
      
      exchangeable).
Part 4: Visualization of Workflows
Figure 1: Synthesis & Impurity Fate Mapping

This diagram illustrates the origin of the compound and the critical impurities that must be absent in a high-quality reference standard.

ImpurityMap cluster_0 Starting Materials SM1 2-Chloro-5- nitrobenzonitrile Product TARGET STANDARD: 2-[(3-Methoxybenzyl)amino]- 5-nitrobenzonitrile SM1->Product SnAr Reaction Imp1 Impurity A: Unreacted Chloride (Genotoxic Potential) SM1->Imp1 Residual SM2 3-Methoxybenzylamine SM2->Product Reagent Base (K2CO3/TEA) Solvent (DMF) Reagent->Product Imp2 Impurity B: Hydrolyzed Nitrile (Amide) Product->Imp2 Hydrolysis (Poor Storage)

Caption: Figure 1. Synthesis pathway via SnAr reaction. Impurity A (residual halide) is the critical quality attribute (CQA) to monitor in the reference standard.

Figure 2: Reference Standard Qualification Hierarchy

This flowchart guides the decision-making process for selecting and validating the correct standard grade.

Qualification Start Need Reference Standard for 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Decision1 Is a Pharmacopeial (USP/EP) CRM Available? Start->Decision1 Yes1 Use CRM (No Qualification Needed) Decision1->Yes1 Yes No1 Source Commercial Analytical Standard Decision1->No1 No Decision2 Is CoA fully characterized? (H-NMR, HPLC >98%, Water, Ash) No1->Decision2 Yes2 Use as Primary Standard (Store at -20°C) Decision2->Yes2 Yes No2 Perform In-House Qualification Decision2->No2 No Action 1. HPLC Purity (Area %) 2. qNMR (Assay %) 3. Mass Spec (ID) No2->Action Final Assign Potency Factor (Purity x [100 - Water - Solvents]) Action->Final

Caption: Figure 2. Decision tree for qualifying non-compendial reference standards. Most users will fall into the "No2" path, requiring in-house qualification.

References
  • International Conference on Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for 2-Amino-5-nitrobenzonitrile (Precursor). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for nitro-aromatic precursors).[2][3][4][5][6] Retrieved from [Link]

Sources

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